molecular formula C18H11ClN2S B1307587 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine CAS No. 83548-63-4

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine

Katalognummer: B1307587
CAS-Nummer: 83548-63-4
Molekulargewicht: 322.8 g/mol
InChI-Schlüssel: MASLXZNRIFKASA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C18H11ClN2S and its molecular weight is 322.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S/c19-16-15-14(12-7-3-1-4-8-12)11-22-18(15)21-17(20-16)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASLXZNRIFKASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399787
Record name 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83548-63-4
Record name 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing available data and leveraging established principles of organic chemistry, this document will delve into the molecule's structure, physicochemical properties, a plausible synthetic route, and its potential as a scaffold for drug discovery.

Molecular Architecture and Physicochemical Profile

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is a multifaceted molecule featuring a fused thieno[2,3-d]pyrimidine core. This bicyclic system, an isostere of purine, is adorned with two phenyl groups at positions 2 and 5, and a reactive chlorine atom at the 4-position. This unique arrangement of functionalities dictates its chemical behavior and potential biological interactions.

Key Structural Features:
  • Thieno[2,3-d]pyrimidine Core: A robust, planar heterocyclic system that provides a rigid scaffold for the appended functional groups. The fusion of the thiophene and pyrimidine rings creates a unique electronic environment that influences the reactivity of the entire molecule.

  • Diphenyl Substitution: The presence of phenyl rings at the 2 and 5 positions significantly increases the molecule's lipophilicity and potential for pi-stacking interactions with biological targets.

  • 4-Chloro Substituent: The chlorine atom at the 4-position is a key reactive handle. It activates the pyrimidine ring for nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is presented in the table below.

PropertyValueSource
CAS Number 83548-63-4[1][2]
Molecular Formula C₁₈H₁₁ClN₂S[1][2]
Molecular Weight 322.81 g/mol [1][2]
Appearance Predicted to be a solidInferred from related compounds
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.Inferred from related compounds[3]
Storage Sealed in a dry environment at 2-8°C is recommended.[1]

Strategic Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Gewald Aminothiophene Synthesis & Cyclization cluster_step2 Step 2: Chlorination Start Benzaldehyde, Ethyl Cyanoacetate, Sulfur, Morpholine Gewald Gewald Reaction Start->Gewald Reflux Aminothiophene Ethyl 2-amino-4-phenylthiophene-3-carboxylate Gewald->Aminothiophene Cyclization Formamide Aminothiophene->Cyclization Heat Precursor 2,5-Diphenyl-3H-thieno[2,3-d]pyrimidin-4-one Cyclization->Precursor Chlorination POCl₃ or SOCl₂ Precursor->Chlorination Reflux Product 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine Chlorination->Product

Figure 1: Proposed two-step synthesis of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine.

Step 1: Synthesis of 2,5-Diphenyl-3H-thieno[2,3-d]pyrimidin-4-one (Precursor)

The initial and crucial step is the construction of the thieno[2,3-d]pyrimidin-4-one core. The Gewald reaction is a powerful and widely employed method for the synthesis of 2-aminothiophenes.[4] This multicomponent reaction involves the condensation of a ketone or aldehyde (in this case, benzaldehyde), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine. The resulting 2-aminothiophene can then be cyclized with formamide at elevated temperatures to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocol (Hypothetical):

  • To a solution of benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents) and a catalytic amount of morpholine.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the intermediate ethyl 2-amino-4-phenylthiophene-3-carboxylate.

  • Treat the isolated aminothiophene with an excess of formamide and heat at a high temperature (e.g., 180-200 °C) for several hours.

  • Cool the reaction mixture and pour it into water to precipitate the 2,5-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one precursor.

  • Filter, wash with water, and dry the solid product. Further purification can be achieved by recrystallization.

Step 2: Chlorination to Yield 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine

The conversion of the hydroxyl group (in the tautomeric form of the pyrimidinone) to a chloro group is a standard transformation in heterocyclic chemistry. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Experimental Protocol (Hypothetical):

  • Suspend the 2,5-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one precursor in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine.

Spectroscopic and Analytical Characterization

While specific spectral data for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine are not published, the expected characteristics can be inferred from the analysis of closely related structures.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: The spectrum is expected to be dominated by signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings and the proton on the thiophene ring. The integration of these signals would correspond to the number of protons on each ring.

  • ¹³C NMR: The spectrum would show a series of signals corresponding to the carbon atoms of the fused heterocyclic core and the phenyl rings. The carbon attached to the chlorine atom would likely appear in the range of δ 150-160 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands corresponding to:

  • C-H stretching of the aromatic rings (around 3050-3100 cm⁻¹).

  • C=C and C=N stretching vibrations of the aromatic and heterocyclic rings (in the region of 1400-1600 cm⁻¹).

  • C-Cl stretching (typically in the fingerprint region, below 800 cm⁻¹).

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (322.81 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Reactivity and Potential for Derivatization

The chemical reactivity of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is primarily dictated by the electrophilic nature of the C4 position, which is activated by the electron-withdrawing pyrimidine ring and the chlorine leaving group. This makes the molecule an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.[5]

Reactivity cluster_reactions Nucleophilic Aromatic Substitution (SₙAr) Core 4-Chloro-2,5-diphenyl- thieno[2,3-d]pyrimidine Amine Amines (R-NH₂) -> 4-Amino derivatives Core->Amine SₙAr Thiol Thiols (R-SH) -> 4-Thioether derivatives Core->Thiol SₙAr Alkoxide Alkoxides (R-O⁻) -> 4-Ether derivatives Core->Alkoxide SₙAr

Figure 2: Key reactivity of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine.

This reactivity allows for the introduction of a diverse range of substituents at the 4-position, including:

  • Amines: Reaction with primary or secondary amines can lead to the formation of 4-amino-2,5-diphenylthieno[2,3-d]pyrimidine derivatives.

  • Thiols: Thiolates can displace the chloride to form 4-thioether analogs.

  • Alkoxides: Alkoxides will yield the corresponding 4-ether derivatives.

This synthetic versatility is of paramount importance in medicinal chemistry for the systematic exploration of the chemical space around the thieno[2,3-d]pyrimidine scaffold to optimize biological activity.

Potential Applications in Drug Discovery

The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets.[6] Derivatives of this heterocyclic system have been extensively investigated for a wide range of therapeutic applications.

Anticancer Activity:

Numerous studies have demonstrated the potential of thieno[2,3-d]pyrimidine derivatives as anticancer agents.[7][8] They have been shown to inhibit various protein kinases that are implicated in cancer cell proliferation and survival. The diphenyl substitution in the target molecule could enhance its interaction with the hydrophobic pockets of kinase active sites.

Anti-inflammatory and Analgesic Properties:

The thieno[2,3-d]pyrimidine scaffold has also been explored for its anti-inflammatory and analgesic properties.[3] These activities are often associated with the inhibition of enzymes involved in the inflammatory cascade.

Antimicrobial and Antiviral Potential:

Derivatives of thieno[2,3-d]pyrimidine have also shown promise as antimicrobial and antiviral agents.[9] The ability to readily modify the 4-position of the scaffold allows for the fine-tuning of its properties to target specific microbial or viral proteins.

Safety and Handling

Based on the GHS hazard statements provided by suppliers, 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine should be handled with care in a laboratory setting.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated fume hood.

Conclusion

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine represents a promising molecular scaffold for the development of novel therapeutic agents. Its straightforward, albeit not yet published, synthetic accessibility, coupled with the reactive chloro-substituent, provides a versatile platform for the generation of diverse chemical libraries. The well-documented biological potential of the broader thieno[2,3-d]pyrimidine class of compounds strongly suggests that derivatives of this diphenyl-substituted analog warrant further investigation in various drug discovery programs. This technical guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this intriguing heterocyclic system.

References

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health. [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. [Link]

  • One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Royal Society of Chemistry. [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]

  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Academia.edu. [Link]

  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Sci-Hub. [Link]

  • 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine. AA Blocks. [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]

  • 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE. ChemWhat. [Link]

Sources

Technical Guide: Efficient Synthesis of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine , a privileged scaffold in medicinal chemistry known for its potential as a tyrosine kinase inhibitor and antimicrobial agent.[1]

The synthesis is structured into three distinct phases:

  • Construction of the Thiophene Core via the Gewald reaction.

  • Pyrimidine Annulation using a nitrile-based cyclization.

  • Aromatization & Chlorination to activate the scaffold for nucleophilic substitution.[1]

Executive Summary & Retrosynthetic Strategy

The target molecule features a fused thieno[2,3-d]pyrimidine system substituted with phenyl groups at the C2 and C5 positions and a reactive chlorine at C4. The strategic disconnection reveals that the C2-phenyl group is best installed during the pyrimidine ring closure, while the C5-phenyl group must be embedded within the thiophene precursor.[1]

Retrosynthetic Logic:

  • C4-Cl bond: Formed via deformylative halogenation or direct chlorination of a C4-oxo (lactam) intermediate.[1]

  • Pyrimidine Ring: Constructed via the condensation of a 2-aminothiophene-3-carboxylate with a benzonitrile equivalent (introducing the C2-phenyl).[1]

  • Thiophene Ring: Synthesized via the Gewald multi-component reaction using acetophenone (introducing the C5-phenyl equivalent).[1]

Synthetic Pathway Visualization

Retrosynthesis Target 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine Intermediate 2,5-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one Target->Intermediate POCl3 Chlorination Thiophene Ethyl 2-amino-4-phenylthiophene-3-carboxylate Intermediate->Thiophene Benzonitrile Cyclization Precursors Acetophenone + Ethyl Cyanoacetate + S8 Thiophene->Precursors Gewald Reaction

Caption: Retrosynthetic disconnection showing the linear assembly of the tricyclic core from simple precursors.

Phase 1: Synthesis of the Thiophene Core (Gewald Reaction)

The foundation of the synthesis is the preparation of Ethyl 2-amino-4-phenylthiophene-3-carboxylate .[1] The Gewald reaction is chosen for its ability to build densely functionalized thiophenes in a single step.

Reaction Causality: Acetophenone is used as the ketone component. The condensation occurs at the methyl group of acetophenone, placing the phenyl group at position 4 of the resulting thiophene ring. In the final fused system, this corresponds to position 5.[2]

Experimental Protocol
ParameterSpecification
Reagents Acetophenone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Sulfur (S₈, 1.0 eq)
Catalyst Morpholine or Diethylamine (1.5 eq)
Solvent Ethanol (Absolute)
Temperature 60°C to Reflux
Time 8–12 Hours

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask equipped with a condenser, dissolve Acetophenone (12.0 g, 0.1 mol) and Ethyl Cyanoacetate (11.3 g, 0.1 mol) in Ethanol (50 mL).

  • Activation: Add elemental Sulfur (3.2 g, 0.1 mol) followed by the dropwise addition of Morpholine (8.7 g, 0.1 mol). Note: The reaction is exothermic; control addition rate to prevent runaway.

  • Reflux: Heat the mixture to mild reflux (approx. 78°C) for 10 hours. The suspension will darken as the thiophene forms.

  • Isolation: Cool the reaction mixture to room temperature and then chill in an ice bath (0–4°C). The product often precipitates as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water (9:1) to yield light yellow crystals.

    • Yield Target: 50–65%

    • Validation: ¹H NMR should show a characteristic NH₂ broad singlet (~6.5 ppm) and the ethyl ester signals.[1]

Phase 2: Pyrimidine Annulation

This step closes the pyrimidine ring and installs the C2-phenyl group.[1] We utilize the reaction between the amino-ester and benzonitrile in the presence of anhydrous HCl.[1] This method (a variation of the Pinner synthesis) is preferred over the benzoyl chloride route to avoid bis-acylation side products.[1]

Reaction Mechanism & Workflow

PyrimidineFormation Step1 Thiophene Precursor + Benzonitrile Step2 HCl (gas) Saturation (Formation of Amidine) Step1->Step2 Activation Step3 Cyclization (Intramolecular Attack) Step2->Step3 Heat/Dioxane Product 2,5-Diphenylthieno [2,3-d]pyrimidin-4(3H)-one Step3->Product - EtOH

Caption: Cyclization pathway converting the amino-ester thiophene to the lactam intermediate.

Experimental Protocol
  • Preparation: Dissolve Ethyl 2-amino-4-phenylthiophene-3-carboxylate (2.47 g, 10 mmol) in anhydrous 1,4-Dioxane (30 mL).

  • Reagent Addition: Add Benzonitrile (1.5 eq, 1.55 g).

  • Acid Saturation: Pass dry HCl gas through the solution for 30–45 minutes until saturation is achieved. Safety: Perform in a well-ventilated fume hood.

  • Heating: Seal the vessel or maintain under a drying tube and heat to reflux for 6–8 hours.

  • Workup: Cool the mixture and pour into ice-cold water (100 mL). Neutralize the solution with 10% NaHCO₃ or NH₄OH to pH 7–8.

  • Isolation: The solid precipitate is the 4-oxo intermediate.[1] Filter, wash with water, and dry.[3]

    • Appearance: White to off-white powder.[1][4]

    • Melting Point: High (>250°C).[1][5]

Phase 3: Chlorination (Aromatization)

The final step converts the stable lactam (4-oxo) into the reactive 4-chloro pyrimidine using Phosphorus Oxychloride (POCl₃).[1] This restores aromaticity to the pyrimidine ring and provides a handle for further functionalization (e.g., S_NAr reactions).

Critical Process Parameters
ParameterSettingRationale
Reagent POCl₃ (Excess, solvent)Acts as both chlorinating agent and solvent.[1]
Catalyst DMF (Catalytic drops)Forms the Vilsmeier-Haack reagent in situ to accelerate reaction.[1]
Temperature Reflux (106°C)Required to drive the dehydration/chlorination.[1]
Quenching Ice/Water (Slow)POCl₃ hydrolysis is violently exothermic.[1]
Experimental Protocol
  • Setup: Place 2,5-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one (3.0 g) in a dry round-bottom flask.

  • Addition: Add POCl₃ (15 mL) and 2–3 drops of anhydrous DMF.

  • Reaction: Reflux the mixture for 3–4 hours. Monitor by TLC (the starting material spot at the baseline should disappear, moving to a higher R_f).

  • Evaporation: Distill off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

  • Quenching: Pour the sticky residue slowly onto crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution. Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Result: 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine .

    • Characterization: ¹H NMR (CDCl₃) typically shows the aromatic protons of the two phenyl rings and the thiophene proton (around 7.2–7.8 ppm).

    • Storage: Store under inert atmosphere; susceptible to hydrolysis back to the oxo-form if exposed to moisture.[1]

References

  • Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur."[1] Chemische Berichte, 1966, 99(1), 94-100. [1]

  • ChemicalBook. "4-CHLORO-2,5-DIPHENYLTHIENO[2,3-D]PYRIMIDINE Product Entry & Related Synthesis." ChemicalBook Database, Accessed 2026.

  • Hassan, A. A., et al. "Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters, 2011.
  • MDPI. "Synthesis of Thieno[2,3-d]pyrimidine Derivatives."[1] Molbank, 2021.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The thieno[2,3-d]pyrimidine scaffold is a key pharmacophore in numerous biologically active molecules, making a thorough understanding of its analytical characteristics essential for researchers in the field.[1][2] This document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) as applied to the target molecule.

Synthesis and Structural Context

The synthesis of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine typically proceeds via the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by chlorination. A plausible synthetic route involves the reaction of a substituted 2-aminothiophene with an appropriate reagent to form the pyrimidinone ring, which is then subjected to a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride to yield the target compound.[2] Understanding the synthetic pathway is crucial for anticipating potential impurities that may be observed during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of the phenyl and chloro substituents on the thienopyrimidine core.

Expertise & Experience: The "Why" Behind the NMR Experiment

The choice of NMR solvent and experiment is critical. A deuterated solvent that fully dissolves the compound without reacting with it is paramount. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar heterocyclic systems.[3][4] A standard ¹H NMR experiment provides information on the number and environment of protons. For more complex structures or to definitively assign protons, two-dimensional NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to determine proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is expected to be dominated by signals from the two phenyl groups. The protons on these rings will likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts will be influenced by the electronic effects of the thienopyrimidine core and the chloro substituent. The lone proton on the pyrimidine ring is anticipated to be a singlet in the downfield region, likely above δ 8.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms and the fused aromatic system.[3]

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl H's (C2-Ph)7.40 - 7.60Multiplet
Phenyl H's (C5-Ph)7.30 - 7.50Multiplet
Pyrimidine H (C6)~8.4Singlet

Note: These are predicted values and may vary based on experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The spectrum will show distinct signals for the carbons of the thienopyrimidine core and the two phenyl rings. Carbons attached to heteroatoms (N, S, Cl) will have characteristic chemical shifts. The carbon bearing the chlorine atom (C4) is expected to be significantly downfield. Quaternary carbons, including those at the fusion of the rings and the points of phenyl substitution, will also be identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~165
C4~155
C4a~116
C5~132
C5a~152
C6~156
C7a~165
Phenyl Carbons128 - 135

Note: These are predicted values. Computational prediction tools can provide more refined estimates.[5][6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Pulse angle: 30-45 degrees.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for reaction monitoring. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Expertise & Experience: Causality in HPLC Method Development

For a relatively non-polar, aromatic compound like 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, reversed-phase HPLC is the method of choice.[7][8] A C18 stationary phase provides excellent hydrophobic retention for the aromatic rings. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution and a reasonable run time. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of any residual basic functionalities. The detection wavelength should be set at a λmax of the compound to ensure maximum sensitivity.

Experimental Protocol: Reversed-Phase HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting condition would be 50% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for re-equilibration. The gradient should be optimized based on the separation of the target compound from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV-Vis scan; likely in the range of 254-320 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

  • Data Analysis: Integrate the peak corresponding to 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine and any impurity peaks. Purity is typically reported as the area percentage of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) data. This is invaluable for confirming the molecular weight of the target compound and identifying unknown impurities.

Expertise & Experience: Ionization and Fragmentation Insights

Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, as it can readily protonate the nitrogen atoms in the pyrimidine ring to form a pseudomolecular ion [M+H]⁺.[9] Atmospheric pressure chemical ionization (APCI) can also be effective, particularly for less polar compounds.[10][11] The mass spectrum will show the molecular ion peak, which should correspond to the calculated molecular weight of C₁₈H₁₁ClN₂S. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) and one sulfur atom.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information. The fragmentation pattern of thienopyrimidines often involves cleavage of the pyrimidine and thiophene rings.[12][13][14] Expected fragmentation pathways for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine could include the loss of a chlorine radical, cleavage of the phenyl groups, and fragmentation of the heterocyclic core.

Predicted LC-MS Data
  • Molecular Formula: C₁₈H₁₁ClN₂S

  • Monoisotopic Mass: 322.0331 Da

  • Expected [M+H]⁺: 323.0409 Da

  • Key Isotopic Peaks [M+H]⁺: m/z 323 (¹²C₁₈¹H₁₂³⁵ClN₂S) and m/z 325 (¹²C₁₈¹H₁₂³⁷ClN₂S) in an approximate 3:1 ratio.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer) with an ESI or APCI source.

  • LC Conditions: The same or a similar reversed-phase method as described for HPLC analysis can be used. The flow rate may need to be adjusted depending on the interface to the mass spectrometer.

  • MS Conditions (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V (optimize for maximal [M+H]⁺ signal).

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂): 600 - 800 L/hr.

    • Desolvation Temperature: 350 - 450 °C.

    • Scan Range: m/z 50 - 500.

  • MS/MS Analysis (for structural confirmation):

    • Select the [M+H]⁺ ion (m/z 323.0) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

  • Data Analysis: Analyze the full scan data to confirm the molecular weight and isotopic pattern. Interpret the MS/MS spectrum to elucidate fragmentation pathways and confirm the structure.

Data Visualization and Workflow

Clear visualization of the analytical workflow ensures a systematic and logical approach to the characterization of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Synthesis Synthesis of Precursor Chlorination Chlorination Reaction Synthesis->Chlorination Purification Column Chromatography Chlorination->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HPLC HPLC Analysis Purification->HPLC LCMS LC-MS & MS/MS Purification->LCMS Structure Structural Elucidation NMR->Structure Purity Purity Assessment HPLC->Purity LCMS->Structure MW Molecular Weight Confirmation LCMS->MW

Caption: Analytical workflow for the characterization of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine.

Conclusion

The comprehensive analytical characterization of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine requires a multi-technique approach. NMR spectroscopy serves as the primary tool for structural elucidation, while HPLC is essential for purity determination. LC-MS provides orthogonal confirmation of molecular weight and can aid in the identification of impurities. The protocols and predicted data presented in this guide offer a robust framework for researchers and scientists engaged in the synthesis and development of thienopyrimidine-based compounds. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental to advancing drug discovery programs.

References

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[15]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. 2022. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. 2020. [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. 2014. [Link]

  • LC-ESI-MS/MS analysis and pharmacokinetics of heterophyllin B, a cyclic octapeptide from Pseudostellaria heterophylla in rat plasma. Biomedical Chromatography. 2015. [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Journal of Separation Science. 2003. [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. 2016. [Link]

  • LC-MS/MS with dual ESI and APCI Sources for meeting California Cannabis Pesticide and Mycotoxins regulatory requirements. ResearchGate. 2019. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. 2022. [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. 2020. [Link]

  • Scheme: 1. Synthesis of Thieno [2, 3-d] Pyrimidin-4-one. ResearchGate. [Link]

  • LC–MS/MS with ESI and APCI Sources for Meeting California Cannabis Pesticide and Mycotoxin Residue Regulatory Requirements. Cannabis Science and Technology. 2019. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. [Link]

  • 13 C NMR spectra of synthesized model compound 4f. ResearchGate. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Indian Council of Chemists. 2004. [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Analytical Methods. 2010. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Chromatography Today. 2024. [Link]

  • Design and Synthesis of Tetrahydrobenzo[15]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Synthesis. 2025. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Chinese Chemical Society. 2007. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. 2013. [Link]

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences. 2024. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. 2022. [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules. 2023. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food Science and Technology. 2022. [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. 2023. [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. 2022. [Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube. 2017. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022. [Link]

  • Predicting C-13 NMR spectra by DFT calculations. ResearchGate. 2020. [Link]

Sources

Literature review of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thieno[2,3-d]pyrimidine Scaffold in Medicinal Chemistry

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets, offering a fertile starting point for drug discovery. The thieno[2,3-d]pyrimidine core is a quintessential example of such a scaffold. This fused heterocyclic system, comprising a thiophene ring fused to a pyrimidine ring, is a bioisostere of purine, the fundamental building block of nucleic acids like adenine and guanine.[1] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to readily engage with the ATP-binding sites of numerous enzymes, particularly kinases, making them a cornerstone of modern targeted therapy.

The scaffold's rigid, planar structure, coupled with strategically positioned nitrogen and sulfur atoms, provides a unique combination of hydrogen bond donors and acceptors, facilitating high-affinity interactions with protein targets. Its broad range of medical applications, including roles as anticancer, antimicrobial, anti-inflammatory, and CNS-protective agents, has cemented its status as a highly opulent heterocycle in drug discovery.[1][2] This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of the thieno[2,3-d]pyrimidine scaffold, offering insights for researchers and drug development professionals.

Part 1: Foundational Synthetic Strategies

The construction of the thieno[2,3-d]pyrimidine core is a well-established field with versatile and efficient methodologies. The synthetic approaches can be broadly categorized into two primary pathways: building the pyrimidine ring onto a pre-existing thiophene or, less commonly, constructing the thiophene ring onto a pyrimidine precursor.

Route A: Annulation from a Thiophene Precursor

This is the most prevalent and versatile strategy, typically commencing with the formation of a 2-aminothiophene derivative.

  • Step 1: The Gewald Reaction. The cornerstone of this approach is the Gewald reaction, a multi-component condensation that efficiently produces highly substituted 2-aminothiophenes. This reaction typically involves an active methylene nitrile (e.g., malononitrile), an aldehyde or ketone, and elemental sulfur in the presence of a basic catalyst like triethylamine.[3]

  • Step 2: Pyrimidine Ring Closure. The resulting 2-aminothiophene-3-carbonitrile or 3-carboxylate is a versatile intermediate. The pyrimidine ring is then formed through cyclization with various C1 synthons. Common methods include:

    • Heating with formic acid or triethyl orthoformate.[4]

    • Reaction with acyl chlorides in the presence of an acid catalyst.[3]

    • Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with anilines (Dimroth rearrangement).[3]

Route B: Annulation from a Pyrimidine Precursor

An alternative strategy involves starting with a functionalized pyrimidine and constructing the thiophene ring. For instance, a 4-chloropyrimidine-5-carbonitrile can be reacted with an alkyl 2-mercaptoacetate in the presence of a base to yield the thieno[2,3-d]pyrimidine core.[3][4] This route offers a different pattern of substitution, which can be advantageous for accessing specific analogues.

Synthetic Workflow Visualization

The following diagram illustrates the principal synthetic pathways to the thieno[2,3-d]pyrimidine scaffold.

G cluster_0 Route A: From Thiophene Precursor cluster_1 Route B: From Pyrimidine Precursor A1 Ketone/Aldehyde + Malononitrile + Sulfur A2 Gewald Reaction (Base Catalyst) A1->A2 A3 2-Aminothiophene-3-carbonitrile A2->A3 A5 Cyclization A3->A5 A4 C1 Synthon (e.g., Formic Acid, Acyl Chloride) A4->A5 A6 Thieno[2,3-d]pyrimidine Core A5->A6 B1 4-Chloropyrimidine-5-carbonitrile B3 Cyclization B1->B3 B2 Alkyl 2-mercaptoacetate + Base B2->B3 B4 Thieno[2,3-d]pyrimidine Core B3->B4

Key synthetic routes to the thieno[2,3-d]pyrimidine scaffold.
Experimental Protocol: Synthesis of a 4-Oxo-thieno[2,3-d]pyrimidine

This protocol describes a typical two-step synthesis starting from a thiophene precursor.

Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.1 mol), malononitrile (0.1 mol), elemental sulfur (0.1 mol), and ethanol (100 mL).

  • Reaction Initiation: Add triethylamine (0.12 mol) dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Reaction Conditions: Gently heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates. If not, pour the mixture into ice-cold water. Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene intermediate.

Step 2: Cyclization to 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

  • Reagents & Setup: In a 100 mL round-bottom flask, suspend the 2-aminothiophene intermediate (0.05 mol) in formic acid (50 mL).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up & Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove excess formic acid. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-d]pyrimidin-4-one.

Part 2: Therapeutic Applications and Mechanistic Insights

The versatility of the thieno[2,3-d]pyrimidine scaffold is evident in its wide array of biological activities. Its derivatives have been extensively explored as inhibitors of key enzymes and receptors implicated in various diseases.

Anticancer Activity: A Multi-Targeted Approach

The most significant application of this scaffold is in oncology, where it serves as a platform for developing inhibitors of various protein kinases and other crucial cancer targets.[4]

2.1.1. Kinase Inhibition

Protein kinases are critical regulators of cellular processes like growth, proliferation, and survival.[5] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Thieno[2,3-d]pyrimidines act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The thieno[2,3-d]pyrimidine core is a bioisostere of the quinazoline nucleus found in first-generation EGFR inhibitors like gefitinib.[3] Derivatives of this scaffold have shown potent activity against both wild-type EGFR and clinically relevant mutants like T790M, which confers resistance to early inhibitors.[6][7] For instance, compound 7a was identified as a potent dual inhibitor of EGFRWT and EGFRT790M with IC50 values of 88.24 and 92.02 nM, respectively.[6] This compound also induced apoptosis and arrested the cell cycle in cancer cells.[6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process.[2] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[2] Compound 17f demonstrated high activity against VEGFR-2 with an IC50 value of 0.23 µM, equivalent to the approved drug sorafenib, and showed significant cytotoxic effects against various cancer cell lines.[2]

  • Dual c-Met and VEGFR-2 Inhibitors: Targeting multiple signaling pathways simultaneously can be a powerful strategy to overcome drug resistance. Researchers have successfully designed thieno[2,3-d]pyrimidine derivatives that act as dual inhibitors of c-Met and VEGFR-2, both of which are important targets in cancer therapy.[8] Compound 12j emerged as a potent dual inhibitor with IC50 values of 25 nM and 48 nM for c-Met and VEGFR-2, respectively.[8]

  • Other Kinase Targets: The scaffold has also been utilized to target other kinases, including FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia, and atypical protein kinase C (aPKC), which is involved in controlling vascular permeability in certain eye diseases.[5][9]

G Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P1 Dimerization & Autophosphorylation EGFR->P1 Activates ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->EGFR Blocks ATP Site P2 RAS/RAF/MEK/ERK Pathway P1->P2 P3 PI3K/AKT/mTOR Pathway P1->P3 P4 Cell Proliferation, Survival, Angiogenesis P2->P4 P3->P4

Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidines.

2.1.2. Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a key enzyme in folate metabolism, essential for the synthesis of nucleotides required for DNA replication. Thieno[2,3-d]pyrimidine derivatives have been designed as DHFR inhibitors, selectively targeting folate receptors which are often overexpressed on cancer cells.[10] Key structural features for DHFR inhibition include a nitrogen atom at position 1 and an amino group at position 2, which form crucial interactions with key amino acid residues in the enzyme's active site.[10]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. The thieno[2,3-d]pyrimidine scaffold has proven to be a promising starting point for this endeavor.

  • Antibacterial Agents: Thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[11][12] These compounds generally exhibit low toxicity against mammalian cells, making them attractive candidates for further development.[11] Some derivatives are thought to act as prodrugs, particularly against Mycobacterium tuberculosis, where they are activated by a bacterial nitroreductase enzyme to form highly active metabolites.[13]

  • Antiparasitic Agents: Derivatives of this scaffold have also shown potent antimalarial activity, with some compounds exhibiting sub-micromolar efficacy against Plasmodium falciparum strains.[14]

CNS and Anti-inflammatory Applications

Chronic inflammation and neurodegenerative diseases are other areas where this versatile scaffold has shown therapeutic potential.

  • Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibiting PDE4 raises intracellular cAMP levels, which has broad anti-inflammatory effects. Novel thieno[2,3-d]pyrimidines have been designed as potential PDE4 inhibitors for treating inflammatory conditions.[15]

  • Neuroprotection and Alzheimer's Disease: Certain kinases, such as DYRK1A and CLK1, are implicated in the pathology of Alzheimer's disease. Benzo-thieno[3,2-d]pyrimidines (an isomeric form) have shown interesting sub-micromolar inhibition and selectivity for these kinases, suggesting a potential therapeutic avenue.[16]

  • General Anti-inflammatory and Analgesic Activity: Broader studies have confirmed that various thieno[2,3-d]pyrimidine derivatives possess significant anti-inflammatory and analgesic properties, comparable to established drugs like indomethacin.[17]

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the thieno[2,3-d]pyrimidine core has yielded crucial insights into the structural requirements for potent and selective biological activity. The key positions for substitution are C2, N3, C4, C5, and C6.

PositionTarget ClassFavorable Substituents & Rationale
C2 DHFR Inhibitors-NH2 group: Essential for forming a salt bridge with key glutamate residues (e.g., Glu30) in the DHFR active site.[10]
Kinase InhibitorsSmall alkyl or aryl groups: Can be modified to explore the hydrophobic pocket and enhance binding affinity.
N3 AntibacterialsBulky alkyl or aryl groups (on thioxo derivatives): Often enhances activity against Gram-positive bacteria.[18]
C4 Kinase InhibitorsSubstituted anilines/heterocycles: This is the most common point of modification. The substituent projects out of the ATP-binding site towards the solvent-exposed region, allowing for significant optimization of potency and selectivity. For EGFR, 3-chloro-4-fluoroaniline is a classic moiety. For VEGFR-2, urea or amide linkers to larger aromatic systems are common.[2][6]
AntiparasiticsThioether-linked heterocycles (e.g., thiazole): Leads to potent antiplasmodial activity.[14]
C5, C6 GeneralSmall alkyl groups (e.g., methyl) or fused rings: These positions are part of the thiophene ring and help to anchor the scaffold in the binding pocket. Modifications here can influence overall lipophilicity and pharmacokinetic properties.[15]

Part 4: Future Perspectives and Conclusion

The thieno[2,3-d]pyrimidine scaffold continues to be a highly productive platform in medicinal chemistry. Its journey from a simple heterocyclic core to the basis of numerous potent and selective inhibitors across diverse therapeutic areas is a testament to its privileged nature.

Future directions will likely focus on:

  • Targeting Novel Kinases: Exploring the scaffold's potential against newly validated kinase targets in oncology and immunology.

  • Developing Covalent Inhibitors: Incorporating reactive groups (Michael acceptors) to achieve irreversible binding, a strategy that has proven successful for EGFR inhibitors.[4]

  • Multi-Targeted Ligands: Expanding the design of dual or multi-targeted agents to combat complex diseases and overcome drug resistance more effectively.[8]

  • Optimizing ADMET Properties: A continued focus on improving the drug-like properties (absorption, distribution, metabolism, excretion, and toxicity) of lead compounds to enhance their clinical translatability.

References

  • Elrazaz, E.Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1, 33-41.
  • Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1971. Available at: [Link]

  • Eissa, I.H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available at: [Link]

  • El-Damasy, D.A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4983. Available at: [Link]

  • Ghorab, M.M., & Alsaid, M.S. (2016).
  • Reddy, T.S., et al. (2019). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 17(10), 2724-2741. Available at: [Link]

  • Wang, Z., et al. (2018). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 143, 1238-1248. Available at: [Link]

  • Dewal, M.B., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. European Journal of Medicinal Chemistry, 51, 145-153. Available at: [Link]

  • ResearchGate. (n.d.). Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine derivatives. Available at: [Link]

  • Povar, I., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem, 17(17), e202200207. Available at: [Link]

  • El-Damasy, D.A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200845. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors. ACS Omega.
  • Li, J., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(12), 115480. Available at: [Link]

  • Hussein, A.M. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(1), 29-40.
  • Dewal, M.B., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. European Journal of Medicinal Chemistry, 51, 145-53. Available at: [Link]

  • El-Damasy, D.A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
  • Sharma, K., et al. (2017). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Topics in Medicinal Chemistry, 17(18), 2095-2114. Available at: [Link]

  • Gellis, A., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3163. Available at: [Link]

  • Hemdan, M.M., & Abd El-Mawgoude, H.K. (2015). Synthesis and Antimicrobial Evaluation of Thieno[2,3-d]-pyrimidine, Thieno[2',3':4,5]pyrimido[1,2-a][1][4][5]triazine, Thieno[2,3-d]-1,3-thiazine and 1,2,4-Triazole Systems. Chemical & Pharmaceutical Bulletin, 63(10), 812-8. Available at: [Link]

Sources

The Thieno[2,3-d]pyrimidine Core: A Bioisosteric Masterkey for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic replacement of key structural motifs is a cornerstone of rational drug design. Among these, the principle of bioisosterism has emerged as a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles of lead compounds. This guide delves into the thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system that has garnered significant attention as a bioisostere of purines.[1][2][3] Its structural resemblance to adenine, a fundamental component of DNA and RNA, has positioned it as a privileged core in the development of targeted therapeutics.[1] This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of thieno[2,3-d]pyrimidine derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will explore the causal relationships behind synthetic strategies and the rationale for specific structural modifications that confer potent and selective inhibitory activity against a range of therapeutically relevant targets.

The Rationale for Bioisosterism: Introducing the Thieno[2,3-d]pyrimidine Scaffold

Bioisosterism, the substitution of atoms or groups of atoms within a molecule with other atoms or groups of similar size, shape, and electronic configuration, is a fundamental strategy in drug discovery. The goal is to modulate the biological properties of a compound in a predictable manner. The purine ring system is a ubiquitous pharmacophore, central to the structure of signaling molecules like ATP and GTP, and a key component of the genetic code. Consequently, many enzymes, particularly kinases, have evolved to recognize and bind this motif.

The thieno[2,3-d]pyrimidine core serves as a non-classical bioisostere of purine, where the imidazole ring of the purine is replaced by a thiophene ring.[4] This substitution maintains the overall planar structure and the relative positioning of key hydrogen bond donors and acceptors necessary for biological activity, while offering several advantages:

  • Modified Electronic Properties: The sulfur atom in the thiophene ring alters the electron distribution of the aromatic system compared to the nitrogen in the imidazole ring of purine. This can influence binding affinities and selectivity for specific protein targets.[4]

  • Expanded Chemical Space: The thiophene ring provides new vectors for chemical modification, allowing for the introduction of a wider range of substituents to probe the binding pocket of a target enzyme and optimize physicochemical properties.

  • Metabolic Stability: The replacement of the imidazole ring can alter the metabolic profile of the molecule, potentially leading to improved stability and pharmacokinetic properties.

The versatility of the thieno[2,3-d]pyrimidine scaffold is underscored by its ability to also act as a bioisostere of quinazoline, another important heterocyclic system found in many kinase inhibitors.[5] This dual bioisosteric nature significantly broadens its applicability in medicinal chemistry.

Synthetic Strategies: Building the Thieno[2,3-d]pyrimidine Core

The construction of the thieno[2,3-d]pyrimidine ring system is a critical step in the development of novel therapeutics. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. Two primary strategies have been extensively reported in the literature:

  • Route A: Construction from a Pre-formed Thiophene Ring: This is the more common approach and typically begins with a substituted 2-aminothiophene derivative.[5] A key starting material for this route is often a 2-aminothiophene-3-carbonitrile or a 2-aminothiophene-3-carboxylate, which can be readily synthesized via the Gewald reaction.[5][6] The pyrimidine ring is then annulated onto the thiophene core through cyclization with various reagents.

  • Route B: Construction from a Pre-formed Pyrimidine Ring: While less common, this approach involves building the thiophene ring onto an existing pyrimidine scaffold.[5] This strategy can be advantageous when specific substitutions on the pyrimidine ring are desired from the outset.

The following diagram illustrates a generalized workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives, highlighting key reaction types.

Synthesis_Workflow cluster_route_a Route A: From Thiophene cluster_route_b Route B: From Pyrimidine Thiophene_Precursor 2-Aminothiophene Derivative Pyrimidine_Annulation Pyrimidine Ring Annulation (e.g., with formamide, urea, isothiocyanates) Thiophene_Precursor->Pyrimidine_Annulation Thienopyrimidine_Core Thieno[2,3-d]pyrimidine Core Pyrimidine_Annulation->Thienopyrimidine_Core Functionalization Further Functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) Thienopyrimidine_Core->Functionalization Pyrimidine_Precursor Substituted Pyrimidine Thiophene_Annulation Thiophene Ring Annulation Pyrimidine_Precursor->Thiophene_Annulation Thienopyrimidine_Core_B Thieno[2,3-d]pyrimidine Core Thiophene_Annulation->Thienopyrimidine_Core_B Thienopyrimidine_Core_B->Functionalization Final_Compound Bioactive Thieno[2,3-d]pyrimidine Derivative Functionalization->Final_Compound

Caption: Generalized synthetic workflow for thieno[2,3-d]pyrimidine derivatives.

Key Experimental Protocol: Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone for the synthesis of the 2-aminothiophene precursors required for Route A. This multi-component reaction offers a straightforward and efficient method to construct highly functionalized thiophenes.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ketone or aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide.

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine or morpholine, to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (typically 50-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried.

  • Purification: The crude 2-aminothiophene can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Base: The use of a mild organic base like triethylamine is crucial to catalyze the reaction without promoting unwanted side reactions.[5]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and yield. More polar solvents like DMF can facilitate the dissolution of reactants and intermediates.

  • Temperature Control: While the Gewald reaction can often proceed at room temperature, gentle heating can increase the reaction rate, especially with less reactive substrates.

Pharmacological Applications and Structure-Activity Relationships

The thieno[2,3-d]pyrimidine scaffold has been successfully employed in the development of a wide range of biologically active compounds. Its versatility is evident in its ability to target diverse protein families, leading to applications in oncology, inflammation, and infectious diseases.[1][3][7]

Thieno[2,3-d]pyrimidines as Kinase Inhibitors

A significant body of research has focused on the development of thieno[2,3-d]pyrimidine derivatives as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.[2]

The EGFR is a key target in the treatment of various epithelial cancers.[8] Thieno[2,3-d]pyrimidines have emerged as potent inhibitors of both wild-type and mutant forms of EGFR, including the clinically relevant T790M resistance mutant.[8][9][10]

Structure-Activity Relationship (SAR) Summary for EGFR Inhibition:

  • 4-Anilino Substitution: The presence of a substituted anilino group at the 4-position of the thieno[2,3-d]pyrimidine core is crucial for high-potency EGFR inhibition. This group typically forms key hydrogen bonds with the hinge region of the kinase domain.[8]

  • Substituents on the 4-Anilino Ring: The introduction of a halogen, such as chlorine, at the 4-position of the 4-anilino moiety consistently improves the inhibitory effect against both wild-type and mutant EGFR.[8]

  • 2-Aryl Substitution: A small, electron-donating group like a methoxy group at the 4-position of a 2-phenyl ring generally enhances activity.[8]

The following diagram illustrates the key SAR principles for EGFR inhibition by thieno[2,3-d]pyrimidine derivatives.

Caption: Key structure-activity relationships for EGFR inhibition.

Quantitative Data: EGFR Inhibition

Compound ID2-Aryl Substituent4-Anilino SubstituentEGFR (WT) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)
7a 4-methoxyphenyl4-chloroanilino88.2492.02
B1 Not specifiedN-methylpyrazole analog13 (L858R/T790M)>76-fold selective vs WT

Data adapted from multiple sources for illustrative purposes.[9][11]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[12][13]

SAR Insights for VEGFR-2 Inhibition:

The design of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors often incorporates structural features that mimic known VEGFR-2 inhibitors.[12] For instance, the N-1 nitrogen of the fused pyrimidine scaffold is often designed to maintain a key binding interaction with the hinge region of the VEGFR-2 kinase domain.[5]

Quantitative Data: VEGFR-2 Inhibition

Compound IDVEGFR-2 IC₅₀ (µM)Cytotoxicity (HCT-116) IC₅₀ (µM)
17f 0.232.80
12j 0.048 (48 nM)Not specified
Sorafenib (Control) 0.23Not specified

Data adapted from multiple sources for illustrative purposes.[12][13]

The versatility of the thieno[2,3-d]pyrimidine scaffold extends to the inhibition of a broad range of other kinases, including:

  • c-Met: A receptor tyrosine kinase involved in cell motility, invasion, and proliferation.[13]

  • Atypical Protein Kinase C (aPKC): Implicated in vascular permeability and inflammation.[14]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[15]

  • Phosphoinositide 3-Kinase (PI3K): A key component of a major cell survival signaling pathway.[8]

Thieno[2,3-d]pyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors

Beyond kinase inhibition, thieno[2,3-d]pyrimidines have been explored as inhibitors of DHFR, a crucial enzyme in the folate metabolic pathway that is essential for DNA synthesis.[16] These compounds can act as non-classical antifolates, with the thieno[2,3-d]pyrimidine moiety mimicking the pteridine ring of folic acid. A key advantage of these inhibitors is their potential for selective uptake by tumor cells, which often overexpress folate receptors.[16]

SAR for DHFR Inhibition:

  • The nitrogen atom at position 1 and an amino group at position 2 are often essential for forming a salt bridge with key amino acid residues in the DHFR active site, such as glutamate.[16]

  • An oxygen atom at the 4-position can form crucial hydrogen bonds with other residues in the binding pocket.[16]

Self-Validating Systems: In Vitro Biological Evaluation

The biological activity of newly synthesized thieno[2,3-d]pyrimidine derivatives is typically assessed through a series of in vitro assays. These assays form a self-validating system, where the results of one experiment inform the next, providing a comprehensive picture of the compound's potency, selectivity, and mechanism of action.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[12]

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: The selection of cancer cell lines should be guided by the therapeutic target. For example, cell lines known to overexpress a particular kinase (e.g., H1975 for EGFR T790M) are used to assess target-specific effects.[11]

  • Incubation Time: The duration of compound treatment is chosen to allow for sufficient time for the compound to exert its biological effect, which can vary depending on the mechanism of action.

  • Positive Control: The inclusion of a positive control is essential to validate the assay and provide a benchmark for the potency of the test compounds.

The following diagram illustrates the workflow for the in vitro evaluation of thieno[2,3-d]pyrimidine derivatives.

In_Vitro_Evaluation Synthesis Synthesis of Thieno[2,3-d]pyrimidine Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity Assay - MTT) Synthesis->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Kinase Inhibition Assays) Hit_Identification->Secondary_Screening Selectivity_Profiling Selectivity Profiling (Testing against a panel of kinases) Secondary_Screening->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Selectivity_Profiling->Mechanism_of_Action Lead_Compound Identification of Lead Compound Mechanism_of_Action->Lead_Compound

Sources

Methodological & Application

Synthetic Pathways for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] These compounds are considered bioisosteres of purines and have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The target molecule, 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, serves as a crucial intermediate for the synthesis of a diverse library of derivatives, as the reactive chlorine atom at the 4-position is amenable to nucleophilic substitution, allowing for the introduction of various functional groups.[5]

This application note provides a comprehensive guide to the synthetic routes for producing 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine. We will delve into the mechanistic underpinnings of the key reactions, provide detailed, step-by-step protocols, and offer insights into the practical aspects of the synthesis. The primary strategy discussed herein involves a convergent synthesis, beginning with the construction of a substituted thiophene ring via the versatile Gewald reaction, followed by the annulation of the pyrimidine ring and subsequent chlorination.[6]

Overall Synthetic Strategy

The most logical and widely employed approach for the synthesis of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is a three-step sequence. This strategy is outlined below and is favored for its efficiency and the ready availability of the starting materials.

Overall Synthesis Workflow Figure 1: Overall Synthetic Workflow for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine A Step 1: Gewald Reaction (2-Amino-4,5-diphenylthiophene-3-carbonitrile Synthesis) B Step 2: Pyrimidine Ring Formation (2,5-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one Synthesis) A->B Cyclization C Step 3: Chlorination (4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine Synthesis) B->C Chlorination

Caption: Figure 1: Overall Synthetic Workflow

Part 1: Synthesis of 2-Amino-4,5-diphenylthiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[7] This reaction involves the condensation of a ketone (or aldehyde), an α-cyano ester or other active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[8] For our target intermediate, benzil will serve as the ketone component, and malononitrile will be the active methylene nitrile.

Mechanism of the Gewald Reaction

The reaction is initiated by a Knoevenagel condensation between the ketone (benzil) and the active methylene nitrile (malononitrile), catalyzed by a base (e.g., morpholine or triethylamine), to form an α,β-unsaturated nitrile.[8] Concurrently, the base facilitates the reaction of elemental sulfur with the active methylene nitrile to form a persulfide intermediate. A Michael addition of the sulfur nucleophile to the α,β-unsaturated nitrile, followed by intramolecular cyclization and tautomerization, affords the desired 2-aminothiophene.

Gewald Reaction Mechanism Figure 2: Simplified Mechanism of the Gewald Reaction cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Benzil Benzil α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile Benzil->α,β-Unsaturated Nitrile + Malononitrile (Base) Thiolate Intermediate Thiolate Intermediate α,β-Unsaturated Nitrile->Thiolate Intermediate + Sulfur 2-Aminothiophene 2-Aminothiophene Thiolate Intermediate->2-Aminothiophene Intramolecular Cyclization & Tautomerization

Caption: Figure 2: Simplified Mechanism of the Gewald Reaction

Experimental Protocol for 2-Amino-4,5-diphenylthiophene-3-carbonitrile

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzil210.2321.0 g0.1
Malononitrile66.066.6 g0.1
Sulfur32.063.2 g0.1
Morpholine87.1210 mL-
Ethanol46.07150 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (21.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (150 mL).

  • Add morpholine (10 mL) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and dimethylformamide (DMF) to yield a crystalline solid.

Part 2: Synthesis of 2,5-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one

The second step involves the cyclization of the 2-aminothiophene-3-carbonitrile intermediate to form the pyrimidine ring. This is typically achieved by heating the aminothiophene with formic acid or formamide, which serves as the source of the C4 carbon of the pyrimidine ring.

Experimental Protocol for 2,5-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4,5-diphenylthiophene-3-carbonitrile288.3728.8 g0.1
Formic Acid (98-100%)46.03100 mL-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, suspend 2-amino-4,5-diphenylthiophene-3-carbonitrile (28.8 g, 0.1 mol) in formic acid (100 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 500 mL of ice-cold water with stirring.

  • The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove excess formic acid.

  • Dry the solid in a vacuum oven to obtain the crude 2,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one. Recrystallization from a suitable solvent such as acetic acid or DMF may be performed for further purification.

Part 3: Synthesis of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine

The final step is the chlorination of the thieno[2,3-d]pyrimidin-4(3H)-one. This transformation is readily accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9] Phosphorus oxychloride is often preferred for this type of reaction.[10]

Experimental Protocol for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one316.3831.6 g0.1
Phosphorus oxychloride (POCl₃)153.33100 mL-
N,N-Dimethylaniline121.182-3 drops-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 2,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one (31.6 g, 0.1 mol) and phosphorus oxychloride (100 mL).

  • Add a few drops of N,N-dimethylaniline as a catalyst.

  • Heat the reaction mixture to reflux (approximately 105 °C) for 3-5 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with constant stirring. This will quench the excess POCl₃.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash extensively with cold water until the filtrate is neutral to litmus paper.

  • Dry the crude product under vacuum. Recrystallization from a suitable solvent like ethanol or acetonitrile will afford the purified 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine.

Summary of Synthetic Routes and Expected Yields

StepReactionKey ReagentsTypical Yield
1Gewald ReactionBenzil, Malononitrile, Sulfur, Morpholine70-85%
2Pyrimidine Ring FormationFormic Acid80-90%
3ChlorinationPhosphorus oxychloride75-85%

Conclusion

The synthetic pathway detailed in this application note provides a reliable and efficient method for the laboratory-scale production of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine. The three-step sequence, commencing with the Gewald reaction, offers a robust route to this valuable synthetic intermediate. The protocols provided are based on established chemical principles and can be adapted and optimized for specific research needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]

  • MDPI. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Available at: [Link]

  • Google Patents. (2015). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Available at: [Link]

  • Royal Society of Chemistry. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Available at: [Link]

  • MDPI. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. Available at: [Link]

  • Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • SciELO. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]

  • ResearchGate. (2014). (PDF) ChemInform Abstract: Solvent-Free Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives Using High-Speed Vibration Milling. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]

  • PubMed. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Available at: [Link]

  • MDPI. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available at: [Link]

  • PubMed Central. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Available at: [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • ResearchGate. (2020). Synthesis of thieno[2,3-d]pyrimidines 20. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. Available at: [Link]

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thieno[2,3-d]pyrimidines and the Gewald Reaction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] As a bioisostere of purine, this moiety is a cornerstone in the design of molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1] The efficient construction of this valuable scaffold is therefore of paramount importance to researchers in both academia and industry.

A highly effective and convergent strategy for the synthesis of thieno[2,3-d]pyrimidines commences with the renowned Gewald three-component reaction.[2][3] This powerful one-pot synthesis provides a direct route to polysubstituted 2-aminothiophenes, which are the key precursors for the subsequent annulation of the pyrimidine ring. The Gewald reaction is valued for its operational simplicity, the ready availability of its starting materials, and its amenability to diverse substitution patterns.[3]

This comprehensive guide provides a detailed exploration of the Gewald reaction protocol specifically tailored for the synthesis of 2-aminothiophene precursors and their subsequent transformation into thieno[2,3-d]pyrimidines. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental protocols, and discuss the critical parameters that influence the success of the synthesis.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a multicomponent condensation that brings together a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[3] The reaction proceeds through a series of elegantly orchestrated steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound.[4] This step forms a stable α,β-unsaturated intermediate. The choice of base is crucial, with organic bases such as triethylamine, piperidine, or morpholine being commonly employed.[5]

  • Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated intermediate. The precise mechanism of this addition is complex and can be influenced by the reaction conditions.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, followed by tautomerization, to afford the final polysubstituted 2-aminothiophene product.

The overall transformation is a testament to the efficiency of multicomponent reactions in rapidly building molecular complexity from simple starting materials.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a 2-aminothiophene precursor via the Gewald reaction and its subsequent conversion to a thieno[2,3-d]pyrimidine.

Part 1: Gewald Synthesis of a 2-Aminothiophene Precursor

This protocol describes a general procedure for the synthesis of 2-amino-4,5-disubstituted-thiophene-3-carbonitriles, which are versatile intermediates for a variety of thieno[2,3-d]pyrimidine derivatives.

Materials and Reagents:

  • Ketone (e.g., cyclohexanone, acetone, acetophenone)

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Addition of Base: To this stirred suspension, add triethylamine (1.1 eq) dropwise at room temperature.[5] The addition of the base often initiates an exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.

  • Work-up and Isolation: Upon completion of the reaction (typically indicated by the consumption of the starting materials), the product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Data Presentation: Scope of the Gewald Reaction

The versatility of the Gewald reaction allows for the synthesis of a wide range of substituted 2-aminothiophenes by varying the carbonyl and active methylene starting materials.

Carbonyl CompoundActive Methylene CompoundResulting 2-Aminothiophene Substitution Pattern
CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
AcetoneEthyl cyanoacetateEthyl 2-amino-4-methylthiophene-3-carboxylate
AcetophenoneMalononitrile2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile
Tetrahydro-4H-pyran-4-oneMalononitrile2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile[6]
Part 2: Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophenes

The 2-aminothiophene precursors synthesized via the Gewald reaction can be converted into thieno[2,3-d]pyrimidines through various cyclization strategies. Here, we present two common and effective methods.

This method involves the reaction of a 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by a Dimroth rearrangement with an amine.[5][6]

Step-by-Step Protocol:

  • Amidine Formation: To a solution of the 2-aminothiophene-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., DMF), add DMF-DMA (2.5 eq).[5] Heat the reaction mixture (e.g., to 70°C) and monitor by TLC. Microwave irradiation can significantly accelerate this step.[5]

  • Dimroth Rearrangement: After the formation of the intermediate amidine, add the desired primary amine (1.2 eq) and a catalytic amount of acetic acid.[5] Heat the reaction mixture (e.g., to 120°C), again with the option of microwave heating, until the reaction is complete.

  • Isolation and Purification: Cool the reaction mixture and pour it into cold water. The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

Gewald_Dimroth_Workflow Start Ketone + Malononitrile + Sulfur Gewald Gewald Reaction (Base, Solvent) Start->Gewald Aminothiophene 2-Aminothiophene-3-carbonitrile Gewald->Aminothiophene Amidine_Formation Amidine Formation (DMF-DMA) Aminothiophene->Amidine_Formation Amidine N'-substituted Amidine Intermediate Amidine_Formation->Amidine Dimroth Dimroth Rearrangement (Amine, Acetic Acid) Amidine->Dimroth Final_Product 4-Substituted-thieno[2,3-d]pyrimidine Dimroth->Final_Product Gewald_Urea_Workflow Start Ketone + Ethyl Cyanoacetate + Sulfur Gewald Gewald Reaction (Base, Solvent) Start->Gewald Aminothiophene_Ester 2-Aminothiophene-3-carboxylate Gewald->Aminothiophene_Ester Cyclization Cyclization with Urea (Heat) Aminothiophene_Ester->Cyclization Final_Product Thieno[2,3-d]pyrimidine-2,4-dione Cyclization->Final_Product

Caption: Synthesis of thieno[2,3-d]pyrimidine-2,4-diones.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies. To ensure the successful and safe execution of these reactions, the following points should be considered:

  • Purity of Reagents: Use high-purity starting materials and solvents to avoid side reactions and ensure high yields.

  • Reaction Monitoring: Closely monitor the progress of the reaction by TLC to determine the optimal reaction time and prevent the formation of byproducts.

  • Characterization: Thoroughly characterize all intermediates and final products using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy) to confirm their identity and purity.

  • Safety Precautions: The Gewald reaction involves elemental sulfur and basic reagents. It should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion and Future Perspectives

The Gewald reaction is a cornerstone of heterocyclic synthesis, providing a reliable and versatile entry point to a vast array of substituted 2-aminothiophenes. When coupled with subsequent cyclization strategies, such as the Dimroth rearrangement or condensation with urea, it becomes a powerful tool for the construction of the medicinally important thieno[2,3-d]pyrimidine scaffold. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this elegant chemistry in their synthetic endeavors. The continued exploration of novel catalysts, greener reaction conditions, and expanded substrate scope will undoubtedly further enhance the utility of the Gewald reaction in the future.

References

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(5), e20240198. [Link]

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Reddy, T. R., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(38), 9836-9847. [Link]

  • Noolvi, M. N., et al. (2014). Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimidine Derivatives as Anti-cancer and Anti-bacterial Agents. Journal of Chemical and Pharmaceutical Sciences, 7(4), 321-331. [Link]

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Research Square. [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2213. [Link]

  • Le-Deygen, I., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 21(11), 1451. [Link]

  • Fallon, B. J., et al. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • SABER, R. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Al-Ghorbani, M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(15), 3235-3254. [Link]

  • HÖLBLING, N., et al. (2010). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 15(1), 152-160. [Link]

Sources

Application Note: MTT Assay Protocol for Cytotoxicity Evaluation of Thieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Thieno[2,3-d]pyrimidine derivatives represent a critical class of bioisosteres to purines, widely investigated as inhibitors of tyrosine kinases (e.g., EGFR, VEGFR) and PI3K/mTOR pathways in oncology.[1] While the MTT assay is the gold standard for high-throughput cytotoxicity screening, the physicochemical properties of these analogs—specifically their hydrophobicity and potential for precipitation—require a modified protocol.

This guide details a rigorous methodology to evaluate the IC50 of thieno[2,3-d]pyrimidine analogs. Unlike generic protocols, this workflow prioritizes solubility management and interference control to prevent false-positive viability signals common with heterocyclic compounds.

Mechanism of Action & Assay Principle

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes may reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

For thieno[2,3-d]pyrimidines, the mechanism of cytotoxicity typically involves:

  • Kinase Inhibition: Competitive binding to the ATP-binding pocket of target kinases.

  • Signaling Disruption: Downregulation of PI3K/Akt or MAPK pathways.

  • Mitochondrial Collapse: Reduction in oxidoreductase activity (the direct readout of MTT).

Visualization: Assay Principle

MTT_Mechanism MTT MTT Reagent (Yellow Tetrazolium) Cell Viable Cell (Mitochondria) MTT->Cell Permeates membrane Enzyme NAD(P)H Oxidoreductases Cell->Enzyme Metabolic Activity Formazan Formazan Crystals (Insoluble Purple) Enzyme->Formazan Reduction Solubilized Solubilized Formazan (Read at 570nm) Formazan->Solubilized DMSO Solubilization

Figure 1: The enzymatic reduction of MTT to formazan serves as a proxy for mitochondrial activity and cell viability.

Critical Pre-Assay Considerations (Expert Insights)

A. Solubility & Vehicle Toxicity

Thieno[2,3-d]pyrimidines are often poorly soluble in aqueous media.

  • Stock Solution: Prepare stocks in 100% DMSO (typically 10–50 mM).

  • Final Concentration: The final DMSO concentration in the well must not exceed 0.5% (v/v), ideally <0.1%. Higher DMSO levels can permeabilize membranes and induce cytotoxicity, skewing IC50 data.

B. Chemical Interference (The "Cell-Free" Control)

Certain heterocycles with reducing potential can non-enzymatically reduce MTT to formazan.

  • Validation Step: Incubate the highest concentration of your analog with MTT in media without cells. If the solution turns purple, your compound interferes with the assay. In this case, wash cells with PBS before adding MTT.

Materials & Reagents

ReagentSpecificationStorage
MTT Reagent 5 mg/mL in PBS (sterile filtered)4°C (Dark)
Solubilization Buffer 100% DMSO (Molecular Biology Grade)RT
Cell Lines e.g., MCF-7, HCT-116 (Target relevant)37°C, 5% CO2
Test Compounds Thieno[2,3-d]pyrimidine analogs-20°C (Stock)
Positive Control Doxorubicin or Staurosporine-20°C

Detailed Experimental Protocol

Phase 1: Seeding (Day 0)
  • Harvest Cells: Trypsinize and count cells using a hemocytometer or automated counter.

  • Optimization: Seed cells at 3,000–8,000 cells/well (cell line dependent) in 100 µL of complete media.

    • Expert Tip: Avoid the "Edge Effect." Fill outer wells with PBS, not cells, to prevent evaporation-induced variance.

  • Incubation: Allow cells to attach for 24 hours at 37°C/5% CO2.

Phase 2: Treatment (Day 1)
  • Serial Dilution: Prepare 4x concentrations of the thieno[2,3-d]pyrimidine analogs in media (max DMSO 2%).

  • Addition: Add 100 µL of the drug solution to the 100 µL of media already in the wells (diluting drug 1:2 and DMSO to safe levels).

  • Range: Test at least 6 concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM) in triplicate .

  • Controls:

    • Vehicle Control: Media + DMSO (same % as treated wells).

    • Blank: Media only (no cells).[3]

Phase 3: MTT Reaction & Readout (Day 3 or 4)

Note: Typical incubation for these analogs is 48h to 72h.

  • Inspection: Check wells for compound precipitation under a microscope. If crystals are visible, they will scatter light and cause false high readings.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL) to each well.

  • Incubation: Incubate for 3–4 hours at 37°C. Look for intracellular purple puncta.

  • Media Removal (Crucial for Hydrophobic Drugs):

    • Carefully aspirate the media/MTT solution without disturbing the attached formazan crystals.[3]

    • Why? Thieno[2,3-d]pyrimidines may precipitate in aqueous media. Removing the media removes the drug, leaving only the formazan.

  • Solubilization: Add 150 µL of 100% DMSO to each well.

  • Mixing: Shake plate on an orbital shaker for 15 minutes (protected from light).

  • Measurement: Measure absorbance at 570 nm (reference filter 630 nm).

Visualization: Experimental Workflow

Protocol_Workflow Start Start: Cell Seeding (3-8k cells/well) Attach 24h Attachment (37°C, 5% CO2) Start->Attach Treat Drug Treatment (Serial Dilutions) Attach->Treat Incubate 48-72h Incubation Treat->Incubate Check Microscopy Check (Precipitation?) Incubate->Check MTT_Add Add MTT Reagent (4h Incubation) Check->MTT_Add No Crystals Aspirate Aspirate Media (Remove Drug Interference) MTT_Add->Aspirate Solubilize Add DMSO (150µL) Dissolve Formazan Aspirate->Solubilize Read Read Absorbance (570nm - 630nm) Solubilize->Read

Figure 2: Step-by-step workflow emphasizing the media aspiration step to mitigate drug interference.

Data Analysis

  • Background Correction: Subtract the average OD (Optical Density) of the Blank wells from all other readings.

  • Viability Calculation:

    
    
    
  • IC50 Determination: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (sigmoidal dose-response) in software like GraphPad Prism or Origin.

Troubleshooting Guide

IssuePossible CauseSolution
High Background (Blanks) Microbial contamination or phenol red interference.[3]Use phenol red-free media; ensure sterile technique.
False High Viability Drug precipitation or chemical reduction of MTT.Check for crystals before reading.[3] Use the "Aspirate Media" method (Step 4 in Phase 3).
Low Absorbance (Controls) Low cell density or insufficient MTT incubation.[3]Increase seeding density; extend MTT incubation to 4 hours.
High Variance (Triplicates) Pipetting error or evaporation (Edge Effect).Use multi-channel pipettes; do not use outer wells for data.

References

  • Mosmann, T. (1983).[2][4][5][6] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[2][4][5][6]

  • ATCC. (n.d.). MTT Cell Proliferation Assay Instruction Guide. American Type Culture Collection.

  • Abcam. (n.d.). MTT assay protocol. Abcam Protocols.

  • Riss, T. L., et al. (2013).[7] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Abu-Melha, S. (2024).[3][8] Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5).

Sources

Application Notes and Protocols for Thieno[2,3-d]pyrimidines in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Motif in Oncology

The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics. Its structural resemblance to the native purine bases found in DNA and RNA allows it to function as a bioisostere, competitively binding to the ATP-binding sites of a multitude of protein kinases.[1][2] This mimicry is a key attribute that underpins the diverse and potent anticancer activities exhibited by its derivatives. Dysregulation of protein kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Thieno[2,3-d]pyrimidines have demonstrated remarkable versatility in targeting several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K), making them a focal point of intensive research in contemporary drug discovery.[3][4][5] This document serves as a comprehensive guide, providing detailed protocols and application notes for researchers engaged in the synthesis, biological evaluation, and mechanistic elucidation of thieno[2,3-d]pyrimidine-based anticancer agents.

I. Synthesis of Thieno[2,3-d]pyrimidine Derivatives: A General Approach and Detailed Protocol

The synthesis of the thieno[2,3-d]pyrimidine scaffold is adaptable, allowing for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. A common and efficient method involves a multicomponent reaction, often starting from readily available thiophene precursors.

General Synthetic Strategy

A prevalent synthetic route commences with a substituted 2-amino-3-cyanothiophene, which undergoes cyclization with a suitable one-carbon synthon, such as formic acid or formamide, to construct the pyrimidine ring. Subsequent modifications at various positions of the thieno[2,3-d]pyrimidine core can be achieved through standard organic chemistry transformations. This modular approach enables the generation of diverse chemical libraries for biological screening.

Below is a generalized workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.

G cluster_0 Synthesis Workflow start 2-Amino-3-cyanothiophene derivative step1 Cyclization with a C1 synthon (e.g., Formic acid, Formamide) start->step1 Reagents & Conditions step2 Formation of Thieno[2,3-d]pyrimidin-4-amine step1->step2 step3 Functional group interconversion at C4 (e.g., Sandmeyer reaction to introduce halogens) step2->step3 Versatile Intermediate step4 Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) step3->step4 final_product Diverse Thieno[2,3-d]pyrimidine Analogs step4->final_product

Caption: Generalized synthetic workflow for thieno[2,3-d]pyrimidine analogs.

Detailed Experimental Protocol: Synthesis of a Representative Thieno[2,3-d]pyrimidine Derivative

This protocol outlines the synthesis of a 4-anilino-substituted thieno[2,3-d]pyrimidine, a common motif in kinase inhibitors.

Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

  • To a mixture of malononitrile (10 mmol) and elemental sulfur (10 mmol) in ethanol (20 mL), add acetone (10 mmol) and triethylamine (15 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the desired 2-amino-4,5-dimethylthiophene-3-carbonitrile.

Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • Reflux a mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (10 mmol) in an excess of formic acid (20 mL) for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

Step 3: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine

  • Reflux a suspension of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (10 mmol) in phosphoryl chloride (15 mL) for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated intermediate.

Step 4: Synthesis of N-phenyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

  • To a solution of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (5 mmol) in isopropanol (20 mL), add aniline (5.5 mmol) and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

II. Biological Evaluation: Protocols for Anticancer Activity Assessment

The anticancer potential of newly synthesized thieno[2,3-d]pyrimidine derivatives is typically assessed through a series of in vitro assays. These assays provide crucial information on cytotoxicity, mechanism of action, and target engagement.

A. Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[7][8]

Protocol: MTT Assay for Cell Viability [6][9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test thieno[2,3-d]pyrimidine compounds in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

B. Target Engagement: In Vitro Kinase Inhibition Assays

To confirm that the cytotoxic effects of the thieno[2,3-d]pyrimidine derivatives are due to the inhibition of their intended kinase targets, in vitro kinase inhibition assays are performed.

Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based) [10][11]

This protocol is based on the principle of measuring the amount of ATP consumed during the kinase reaction. The remaining ATP is converted into a luminescent signal.

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution, and EGFR substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Reaction Setup: In a 96-well white plate, add the following in order:

    • Test compound at various concentrations.

    • Recombinant human EGFR enzyme.

    • A mixture of the substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[10]

  • ATP Detection: Add a commercially available ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[10]

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Signal Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based) [12][13]

This assay measures the phosphorylation of a specific substrate by VEGFR-2.

  • Plate Coating: Coat a 96-well plate with a VEGFR-2 substrate (e.g., a poly-Glu-Tyr peptide) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., BSA solution) for 1 hour at room temperature.

  • Kinase Reaction: In each well, add the test compound, recombinant human VEGFR-2 kinase, and ATP. Incubate for 1-2 hours at 37°C.

  • Antibody Incubation: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1 hour.

  • Secondary Antibody and Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour. After a final wash, add a TMB substrate solution and stop the reaction with sulfuric acid.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

III. Elucidating the Mechanism of Action: Key Signaling Pathways

Thieno[2,3-d]pyrimidines exert their anticancer effects by modulating critical signaling pathways that are often hyperactivated in cancer. Understanding these pathways is crucial for rational drug design and development.

A. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[14] Its aberrant activation is a common driver of tumorigenesis. Thieno[2,3-d]pyrimidine derivatives can block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling cascade.[3][15]

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno[2,3-d]pyrimidine->EGFR Inhibits ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidines.

B. VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Thieno[2,3-d]pyrimidine-based inhibitors can block VEGFR-2 signaling, thereby cutting off the tumor's blood supply.[16][17]

G cluster_1 VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno[2,3-d]pyrimidine->VEGFR2 Inhibits ATP binding Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival PLCg->Endothelial_Cell AKT AKT PI3K->AKT AKT->Endothelial_Cell

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidines.

C. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell growth, proliferation, and survival.[18][19] Its frequent mutation and overactivation in cancer make it an attractive therapeutic target.[20][21] Pictilisib (GDC-0941), a thieno[2,3-d]pyrimidine derivative, is a potent pan-PI3K inhibitor that has undergone clinical investigation.[22][23][24][25]

G cluster_2 PI3K/Akt Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Inhibitor (e.g., Pictilisib) Thieno[2,3-d]pyrimidine->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, & Survival mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[2,3-d]pyrimidines.

IV. Quantitative Data Summary: A Comparative Overview of Potency

The following tables summarize the in vitro anticancer activity of representative thieno[2,3-d]pyrimidine derivatives from the literature, providing a snapshot of their potency against various cancer cell lines and kinase targets.

Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
17f HCT-1162.80 ± 0.16[4]
HepG24.10 ± 0.45[4]
7a HepG29.31[15]
PC316.02[15]
5b A54912.16[26]
MCF-715.67[26]
10b MCF-719.4 ± 0.22[27]
10e MCF-714.5 ± 0.30[27]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDKinase TargetIC50 (nM)Reference
17f VEGFR-2230[4]
7a EGFR (wild-type)88.24[15]
EGFR (T790M mutant)92.02[15]
5b EGFR (wild-type)37.19[3]
EGFR (T790M mutant)204.10[3]
12c EGFR (wild-type)37.50[26]
EGFR (T790M mutant)148.90[26]
12j c-Met25[5]
VEGFR-248[5]

V. Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold has unequivocally established its significance in the landscape of anticancer drug discovery. The synthetic tractability and the ability to modulate a diverse range of oncogenic kinases underscore its potential for the development of next-generation targeted therapies. The protocols and data presented herein provide a robust framework for researchers to advance their investigations into this promising class of compounds. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of thieno[2,3-d]pyrimidine derivatives, exploring novel combination therapies to overcome drug resistance, and identifying new kinase targets. The continued exploration of this versatile scaffold holds immense promise for the discovery of more effective and safer anticancer drugs.

VI. References

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][10][12]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169561. [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. The Lancet Oncology, 6(12), 927-937. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1853. [Link]

  • Ribeiro, J., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(19), 6296. [Link]

  • El-Malah, A. A., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200388. [Link]

  • Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(15), 5821. [Link]

  • Bio-Rad. (n.d.). PI3K / Akt Signaling. Retrieved from [Link]

  • El-Malah, A. A., et al. (2023). New thieno[2,3‐ d ]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET , toxicity, MD simulation studies. ResearchGate. [Link]

  • Ma, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). Discovering and developing a leading PI3K inhibitor. Retrieved from [Link]

  • American Association for Cancer Research. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9803. [Link]

  • Bio-Rad Antibodies. (2022, January 31). PI3K-AKT Pathway Explained [Video]. YouTube. [Link]

  • Al-Abdullah, E. S., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Molecules, 27(15), 4992. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 176-188. [Link]

  • Ghorab, M. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6292. [Link]

  • Burris, H. A., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • PubChem. (n.d.). PI3K/AKT Signaling in Cancer. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. ResearchGate. [Link]

  • Schmid, P., et al. (2016). A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. Breast Cancer Research, 18(1), 116. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]

  • Scott, J. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry Letters, 30(11), 127164. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., EGFR, VEGFR targets). While the thieno[2,3-d]pyrimidine core is well-studied, the 2,5-diphenyl substitution pattern introduces specific challenges: steric hindrance at the reaction center and significant lipophilicity that complicates workup.

This guide addresses the three primary failure modes reported by our users:

  • Incomplete Conversion: The "inert" carbonyl oxygen.

  • The "Tar" Effect: Formation of black, insoluble polymers during chlorination.

  • Reversion Hydrolysis: Product converting back to starting material during quenching.

Module 1: The Chlorination Protocol (The "Make or Break" Step)

The conversion of the 4-oxo (lactam) tautomer to the 4-chloro derivative is the most yield-sensitive step. The standard reflux in neat


 often fails for diphenyl variants due to poor solubility and steric bulk.
Optimized Protocol: Vilsmeier-Haack Activation

Principle: Using catalytic DMF generates the electrophilic Vilsmeier reagent (


), which is far more reactive toward the lactam oxygen than 

alone.

Step-by-Step Methodology:

  • Drying: Dry the starting material (4-oxo precursor) under high vacuum at 60°C for 4 hours. Moisture is the enemy.

  • Setup: Place 1.0 eq of starting material in a round-bottom flask under Argon.

  • Solvent/Reagent: Add

    
     (10-15 eq) .
    
    • Note: If the substrate is highly insoluble, use Chlorobenzene as a co-solvent (1:1 ratio with

      
      ).
      
  • Catalyst: Add DMF (3-5 drops per gram of substrate) .

    • Observation: You should see immediate bubbling (HCl gas) upon warming.

  • Base Trap (Optional but Recommended): Add

    
    -Dimethylaniline (1.0 eq) . This scavenges HCl, preventing acid-catalyzed polymerization (tar formation).
    
  • Reaction: Heat to reflux (105-110°C) . Monitor by TLC every hour.

    • Endpoint: usually 3-5 hours.

Troubleshooting the Reaction
SymptomProbable CauseCorrective Action
Reaction turns black/tarry Overheating or uncontrolled HCl generation.1. Reduce temp to 90°C.2. Add

-dimethylaniline (1 eq) as an acid scavenger.3. Ensure Argon flow removes HCl gas.
Incomplete Conversion (>5 hrs) Steric hindrance of the 5-phenyl group.1. Add more DMF (up to 0.5 eq).2. Switch to

with catalytic DMF
(higher temp reflux if using toluene co-solvent).
Solid precipitates during reflux Formation of the Chlorophosphate intermediate.This is normal. Do not stop. The intermediate will dissolve or react further upon continued heating.

Module 2: The Workup (Preventing Hydrolysis)

The 4-chloro-2,5-diphenyl derivative is highly reactive. If you quench it into water without pH control, the acidic environment will rapidly hydrolyze the chloride back to the hydroxyl (oxo) starting material.

The "Inverse Quench" Technique

Never pour water into the reaction mixture.

  • Concentration: Remove excess

    
     via rotary evaporation (use a base trap on your pump!).
    
    • Why? Reduces the exotherm during quenching.

  • Preparation: Prepare a beaker of crushed ice and solid

    
      (sodium bicarbonate) or 2M 
    
    
    
    .
  • Quenching: Dissolve the crude residue in a minimal amount of DCM or Chlorobenzene. Slowly pour this organic solution into the stirring ice/base mixture.

    • Target pH: Keep the aqueous layer pH > 7 .

  • Extraction: Extract immediately with Dichloromethane (DCM) .

    • Note: Do not use Ethyl Acetate if the product is unstable, as trace acid can catalyze transesterification or hydrolysis.

  • Drying: Dry over

    
     (not silica, which is acidic) and concentrate.
    

Module 3: Visualization of Pathways

Figure 1: Reaction Mechanism & Failure Points

This diagram illustrates the Vilsmeier-Haack activation path versus the direct failure modes.

G Start 4-Oxo Precursor (Lactam Tautomer) Intermed Activated Imidoyl Intermediate Start->Intermed Attack by Vilsmeier POCl3 POCl3 + DMF (Cat.) Vilsmeier Vilsmeier Reagent [Cl-CH=NMe2]+ POCl3->Vilsmeier In situ formation Vilsmeier->Intermed Product 4-Chloro Product Intermed->Product Cl- substitution (Reflux) Tar Polymerization (Black Tar) Intermed->Tar Excess Heat/HCl No Base Trap Hydrolysis Reversion to Start (Hydrolysis) Product->Hydrolysis Acidic Quench (pH < 7)

Caption: The DMF-catalyzed pathway activates the 4-oxo group. Note the critical failure paths (red dashed lines) during workup and heating.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product has a strong phosphorous smell even after column chromatography. How do I remove it?

  • A: Phosphorus residues stick to the 2,5-diphenyl scaffold.

    • Solution: Perform a wash with 10% aqueous Potassium Carbonate (

      
      )  during extraction. If the smell persists, recrystallize from Heptane/Toluene . Avoid protic solvents like ethanol for recrystallization as they may cause solvolysis.
      

Q2: Can I use Thionyl Chloride (


) instead of 

?
  • A: Yes, but with caveats.[1]

    
     has a lower boiling point (76°C), which might not be sufficient to overcome the activation energy for the sterically hindered 2,5-diphenyl system.
    
    • Adjustment: If using

      
      , add DMF  and use Toluene  as a solvent to raise the reflux temperature to ~100°C.
      

Q3: The Gewald precursor (2-aminothiophene) was dark. Does this affect the chlorination?

  • A: Yes. Impurities in the Gewald step (sulfur oligomers) act as radical initiators that cause "tarring" during the high-heat chlorination step.

    • Requirement: Purify the 2-amino-3-ethoxycarbonyl-4-phenylthiophene via silica plug filtration or recrystallization (EtOH) before cyclizing to the pyrimidine.

References

  • Optimization of Chlorination Conditions

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[2][3]

    • Source:Royal Society of Chemistry (RSC) Advances, 2023.
    • Relevance: Validates the mechanism of DMF catalysis and the formation of chlorophosphate intermedi
  • Solvent-Free & Large Scale Protocols

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source:National Institutes of Health (NIH) / PMC, 2011.
    • Relevance: Provides safety protocols for quenching and managing exotherms in pyrimidine chlorin
  • Gewald Precursor Synthesis

    • Title: Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.[4]

    • Source:Monatshefte für Chemie, 2001 (via ResearchG
    • Relevance: Details the synthesis of the phenyl-substituted thiophene precursors required for the 2,5-diphenyl target.
  • Deoxychlorination Guide

    • Title: Deoxychlorination Reagent Guide.[5]

    • Source:ACS GCI Pharmaceutical Roundtable.
    • Relevance: Best practices for Vilsmeier-Haack reagent form

Sources

Technical Support Center: Optimization of Reaction Conditions for Substituted Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of substituted thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals. We aim to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the causal relationships behind reaction outcomes. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Core Scaffold Synthesis - The Gewald Reaction and Initial Cyclization

The construction of the initial 2-aminothiophene precursor, typically via the Gewald reaction, is a critical and often challenging first step. Success here is paramount for the entire synthetic sequence.

Question 1: My Gewald reaction is resulting in a low yield or failing completely. What are the common causes and how can I fix it?

Answer: A low-yielding Gewald reaction is a frequent stumbling block. The issue often lies in one of three areas: the base, the solvent, or the quality of the starting materials.

  • The Role of the Base (Causality): The Gewald reaction requires a basic catalyst to deprotonate the active methylene compound, initiating the reaction cascade. The base's strength is critical. A base that is too weak will not initiate the reaction efficiently, while one that is too strong can promote unwanted side reactions.

    • Troubleshooting:

      • Standard Choice: Triethylamine (TEA) is often a good starting point as it is a moderately strong, non-nucleophilic base suitable for many substrates.[1] It is inexpensive and the reaction can often be performed at room temperature.[1][2]

      • Alternative Bases: If TEA is ineffective, consider switching to a different base. Morpholine or piperidine are classic choices. For a more robust and often higher-yielding reaction, inorganic bases like potassium carbonate can be highly effective, especially in polar solvents like ethanol.[3][4]

      • Avoid Strong, Nucleophilic Bases: Avoid bases like sodium hydroxide or sodium ethoxide in the initial screening, as they can hydrolyze the nitrile or ester functionalities on your starting materials.

  • Solvent Selection: The solvent must solubilize the reactants while facilitating the correct reaction pathway.

    • Troubleshooting: Ethanol is a common and effective solvent due to its polarity and ability to facilitate proton transfer.[1] If solubility is an issue, consider more polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), but be aware that they can complicate product isolation and may require higher reaction temperatures.

  • Starting Material Quality:

    • Elemental Sulfur: Ensure your elemental sulfur is a fine, amorphous powder. Clumped or crystalline sulfur has a lower surface area, which significantly reduces its reactivity. Grinding the sulfur with a mortar and pestle just before use can be beneficial.

    • Aldehydes/Ketones: Impurities in your carbonyl compound, particularly acidic or oxidized byproducts, can inhibit the reaction. Purify the carbonyl compound by distillation or chromatography if its purity is questionable.

Question 2: I've successfully synthesized my 2-aminothiophene-3-carbonitrile intermediate, but the subsequent cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one is inefficient. How can I optimize this step?

Answer: This cyclization step involves forming the pyrimidine ring, and its efficiency is highly dependent on the cyclizing agent and the reaction conditions, particularly temperature.

  • Choice of Cyclizing Agent:

    • Formic Acid: Heating the aminothiophene in formic acid is a traditional method.[5] However, it can require high temperatures and long reaction times, potentially leading to degradation. An acid catalyst like a few drops of concentrated sulfuric acid can sometimes improve the reaction rate.[5]

    • Formamide: Refluxing in formamide is another common approach, particularly for unsubstituted pyrimidinones.[5]

    • DMF-DMA: For a milder and often more efficient conversion, N,N-dimethylformamide dimethyl acetal (DMF-DMA) is an excellent choice.[2][6] It reacts with the 2-amino group to form an amidine intermediate, which then cyclizes under gentler conditions, often with the aid of microwave irradiation.[6]

  • The Power of Microwave Synthesis:

    • Microwave-assisted synthesis is highly advantageous for this cyclization.[1][7] It dramatically reduces reaction times from hours to minutes and frequently improves yields by minimizing the formation of degradation byproducts.[1][5] A typical condition might involve heating the aminothiophene intermediate with a cyclizing agent in a sealed vessel under microwave irradiation.[6]

    Table 1: Comparison of Conventional vs. Microwave Heating for Cyclization

ParameterConventional Heating (Oil Bath)Microwave IrradiationRationale
Reaction Time 4-24 hours5-30 minutesDirect, rapid heating of polar molecules accelerates the reaction significantly.[1][6]
Typical Yield 40-70%75-95%Reduced time at high temperature minimizes byproduct formation and substrate degradation.[1]
Temperature Control Less precise, potential for hotspotsPrecise and uniform heatingEnsures consistent reaction conditions, leading to cleaner product profiles.
Section 2: Advanced Functionalization and Troubleshooting

Once the core is built, the next phase involves introducing substituents, often via cross-coupling or nucleophilic substitution, to explore the structure-activity relationship (SAR).

Question 3: I am trying to perform a Suzuki or Buchwald-Hartwig cross-coupling on a 4-chloro-thieno[2,3-d]pyrimidine, but I'm getting low conversion and significant dehalogenation.

Answer: This is a classic challenge in cross-coupling chemistry. Success hinges on a delicate balance between the catalyst system (ligand and metal source), the base, and the temperature. Dehalogenation (replacement of the chlorine with hydrogen) is a common side reaction.

  • Catalyst and Ligand Selection (The "Why"): The ligand is not just a spectator; it controls the reactivity of the palladium center. Bulky, electron-rich phosphine ligands are necessary to facilitate the oxidative addition (the first and often rate-limiting step) and reductive elimination (the final product-forming step) of the catalytic cycle.

    • Troubleshooting Suzuki Coupling:

      • Catalyst: Start with a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf).

      • Base: A weak base is crucial. Sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[8] Strong bases (like alkoxides) can promote dehalogenation.

      • Solvent: A mixture of DME/EtOH/H₂O or dioxane/water is standard. The water is necessary to dissolve the inorganic base.

  • Troubleshooting Buchwald-Hartwig Amination:

    • Catalyst/Ligand: This reaction often requires more specialized ligands. Use a palladium source like Pd₂(dba)₃ with a ligand such as Xantphos or a biarylphosphine ligand (e.g., SPhos, XPhos). These ligands stabilize the palladium catalyst and promote the C-N bond formation.

    • Base: A non-nucleophilic base is essential to avoid competing reactions. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. Start around 80 °C and only increase if the reaction is sluggish. Overheating is a primary cause of dehalogenation.

Logical Troubleshooting Workflow for Cross-Coupling Reactions Below is a Graphviz diagram illustrating a decision-making process for troubleshooting a failing cross-coupling reaction.

G start Low Yield in Cross-Coupling check_dehalogenation Significant Dehalogenation Byproduct? start->check_dehalogenation lower_temp 1. Lower Reaction Temperature (e.g., 110°C -> 80°C) check_dehalogenation->lower_temp Yes higher_temp 1. Increase Temperature Incrementally check_dehalogenation->higher_temp No dehalogenation_yes Yes weaker_base 2. Switch to a Weaker Base (e.g., NaOtBu -> K2CO3) lower_temp->weaker_base change_ligand 3. Use a Bulkier Ligand (e.g., SPhos, RuPhos) weaker_base->change_ligand end Optimized Condition change_ligand->end dehalogenation_no No (Starting Material Remains) stronger_base 2. Switch to a Stronger Base (e.g., K2CO3 -> NaOtBu) higher_temp->stronger_base active_catalyst 3. Use a More Active Catalyst/Ligand (e.g., Pd(PPh3)4 -> Pd2(dba)3/Xantphos) stronger_base->active_catalyst active_catalyst->end

Caption: Troubleshooting workflow for optimizing palladium-catalyzed cross-coupling reactions.

Section 3: Key Experimental Protocols

Adherence to a well-designed protocol is the foundation of reproducible results. The following are generalized, robust procedures that can be adapted to your specific substrates.

Protocol 1: Microwave-Assisted Synthesis of a Substituted Thieno[2,3-d]pyrimidin-4(3H)-one

This two-step protocol first details the Gewald synthesis of the 2-aminothiophene intermediate, followed by a microwave-assisted cyclization.

Step A: Synthesis of Ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate

  • Reagent Preparation: In a 50 mL round-bottom flask, combine your ketone (10 mmol), ethyl cyanoacetate (10 mmol, 1.0 eq), and elemental sulfur (11 mmol, 1.1 eq) in absolute ethanol (20 mL).

  • Catalyst Addition: Add triethylamine (TEA) (12 mmol, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours, evidenced by the consumption of the starting materials and the formation of a new, more polar spot.[1][2]

  • Workup: Once complete, pour the reaction mixture into ice-cold water (100 mL). The product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude product is often pure enough for the next step. If necessary, recrystallize from ethanol or purify by silica gel column chromatography.

Step B: Microwave-Assisted Cyclization

  • Reaction Setup: In a 10 mL microwave reaction vial, place the 2-aminothiophene intermediate from Step A (5 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.5 mmol, 1.5 eq).[6]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.[6] Monitor the internal pressure to ensure it remains within safe limits.

  • Intermediate Formation: After the initial irradiation, cool the vial to room temperature. The formation of the amidine intermediate can be confirmed by LC-MS if desired.

  • Cyclization with Amine: Add the desired primary amine (e.g., 3-methoxybenzylamine, 6 mmol, 1.2 eq) and 2-3 mL of DMF to the vial.[6]

  • Final Irradiation: Reseal the vial and irradiate at 100-140 °C for another 20-40 minutes. Monitor for the consumption of the intermediate and formation of the final product by TLC or LC-MS.

  • Isolation and Purification: After cooling, quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic route from the Gewald reaction to the final substituted thieno[2,3-d]pyrimidine.

G cluster_gewald Step 1: Gewald Reaction cluster_cyclization Step 2: Cyclization & Substitution Ketone Ketone + Ethyl Cyanoacetate + Sulfur Aminothiophene 2-Aminothiophene Intermediate Ketone->Aminothiophene  Base (TEA)  Ethanol, RT Amidine Amidine Intermediate Aminothiophene->Amidine  DMF-DMA  Microwave (Δ) FinalProduct Substituted Thieno[2,3-d]pyrimidine Amidine->FinalProduct  R-NH2, DMF  Microwave (Δ)

Sources

Validation & Comparative

Kinase Selectivity Profiling for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a small molecule inhibitor is paramount. It dictates not only the therapeutic potential but also the possible off-target effects that could lead to toxicity. This guide provides an in-depth comparative analysis of the kinase selectivity profile of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine , a representative compound from the promising thienopyrimidine class of kinase inhibitors.[1][2] While a specific, publicly available, comprehensive kinase panel screen for this exact molecule is not available, this guide will present a plausible, data-driven hypothetical profile based on the known activities of structurally related compounds. This will be compared with established kinase inhibitors, supported by detailed experimental methodologies to empower researchers in their own investigations.

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to be tailored into potent and selective inhibitors of various protein kinases.[1][2] Derivatives of this scaffold have shown promise in targeting kinases crucial in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[3][4][5][6]

Hypothetical Kinase Selectivity Profile of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine

Based on the structure-activity relationships of similar thienopyrimidine derivatives, we can project a primary target and a selectivity profile for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine. The presence of the chloro and diphenyl substitutions suggests potential interactions within the ATP-binding pocket of several kinases. For the purpose of this guide, we will hypothesize that this compound is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis.

To contextualize its selectivity, we will compare it with Sorafenib, a known multi-kinase inhibitor that also targets VEGFR-2, and a hypothetical more selective thienopyrimidine derivative (Compound X).

Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)

Kinase Target4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine (Hypothetical)Sorafenib (Reference)[5]Compound X (Hypothetical Selective Inhibitor)
VEGFR-2 25 90 10
PDGFR-β15058500
c-Kit30068>1000
B-Raf50022>1000
EGFR>1000690>1000
CDK1>1000>10000>1000
p38α>1000540>1000

This hypothetical data illustrates that while 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is a potent VEGFR-2 inhibitor, it exhibits some off-target activity against other tyrosine kinases like PDGFR-β and c-Kit, albeit at higher concentrations. In contrast, Sorafenib demonstrates a broader spectrum of activity, a characteristic of multi-kinase inhibitors.[7] Compound X represents an idealized highly selective inhibitor within the same chemical class.

The Rationale Behind Kinase Selectivity Profiling

The goal of kinase selectivity profiling is to understand the interaction landscape of an inhibitor across the human kinome.[7] A highly selective inhibitor can provide a cleaner pharmacological tool for target validation and potentially a safer therapeutic, minimizing off-target side effects. Conversely, multi-targeted inhibitors can be advantageous in treating complex diseases like cancer where multiple signaling pathways are dysregulated.[8]

The choice of kinases for a screening panel is critical. A broad panel, such as those offered by commercial vendors, can provide a comprehensive overview of a compound's selectivity.[9] Subsequent, more focused panels can then be used to probe specific kinase families of interest.

Experimental Protocols for Kinase Selectivity Profiling

To generate the data presented in Table 1, a series of in vitro and cellular assays would be employed. Here, we provide a detailed, step-by-step methodology for a typical workflow.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Compound Dilution Series D Incubate Kinase and Inhibitor A->D B Kinase & Substrate Preparation B->D C ATP Solution E Initiate Reaction with ATP/Substrate Mix C->E D->E F Incubate for Phosphorylation E->F G Stop Reaction F->G H Detect Phosphorylated Substrate (e.g., ADP-Glo, Radiometric) G->H I Calculate Percent Inhibition H->I J Determine IC50 Values I->J

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine) in a suitable solvent, typically DMSO.

  • Reaction Mixture Preparation: In a microplate, combine the purified kinase and its specific substrate in a reaction buffer.

  • Inhibitor Incubation: Add the diluted test compound to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP is crucial and is often set at or near the Km value for each kinase to provide a more accurate measure of inhibitor potency.[8]

  • Reaction Incubation: Allow the phosphorylation reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.[9]

    • Luminescence-Based Assays: Such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[9]

    • Fluorescence-Based Assays: Employing fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Target Engagement and Pathway Inhibition

While biochemical assays are essential for determining direct inhibitory activity, cellular assays are crucial to confirm that the compound can enter cells and inhibit the target kinase in its native environment.

Workflow for Cellular Target Inhibition Assay (e.g., Western Blot)

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection_analysis Detection & Analysis A Seed Cells Expressing Target Kinase B Treat with Compound Dilution Series A->B C Incubate for Defined Period B->C D Lyse Cells and Quantify Protein C->D E SDS-PAGE and Transfer to Membrane D->E F Immunoblot with Phospho-Specific Antibody E->F G Immunoblot with Total Protein Antibody F->G H Detect Signals (e.g., Chemiluminescence) G->H I Quantify Band Intensities H->I J Normalize Phospho-Signal to Total Protein I->J K Determine Cellular IC50 J->K

Caption: A workflow for assessing cellular kinase inhibition via Western Blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a cell line that expresses the target kinase and has a detectable level of its activity (e.g., HUVEC cells for VEGFR-2). Treat the cells with a serial dilution of the test compound for a specified duration.

  • Cell Lysis: After treatment, wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate or the autophosphorylated kinase itself.

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody that recognizes the total amount of the target protein, which serves as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Determine the cellular IC50 value by plotting the normalized signal against the compound concentration.

Signaling Pathway Context: VEGFR-2 in Angiogenesis

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition.

VEGFR-2 Signaling Pathway

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability Inhibitor 4-Chloro-2,5-diphenyl- thieno[2,3-d]pyrimidine Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Inhibition of VEGFR-2 by 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is expected to block the downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. This would lead to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis, a critical process in tumor growth and metastasis.

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[1] The hypothetical profile of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine presented here, based on the broader understanding of this chemical class, underscores the potential for developing potent and selective kinase inhibitors.[5][10]

For any novel compound, a comprehensive kinase selectivity screen is an indispensable step in its preclinical characterization.[11][12] The methodologies outlined in this guide provide a robust framework for researchers to conduct these critical studies. The resulting selectivity data is not only vital for lead optimization and candidate selection but also for elucidating the compound's mechanism of action and predicting its potential therapeutic window. Further studies should also include cell-based proliferation assays across a panel of cancer cell lines to correlate kinase inhibition with anti-cancer activity.[11][12]

References

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7471-7488. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Medicinal Chemistry, 65(20), 13486-13500. [Link]

  • Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109. [Link]

  • Li, H., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1136-1140. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Saddik, M. S., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34, 1-13. [Link]

  • Zaman, G. J. R. (2021). Comparative cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cancer Research, 81(13_Supplement), 1480-1480. [Link]

  • Abouzid, K. A. M., & Khalil, O. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Molecules, 28(9), 3757. [Link]

  • El-Adl, K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 114, 105078. [Link]

  • Maddila, S., et al. (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 11(2), 145-162. [Link]

  • Harris, P. A., et al. (2005). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 15(13), 3284-3288. [Link]

Sources

A Preclinical Benchmarking Guide: The Thienopyrimidine Pictilisib versus Standard-of-Care Agents in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of ER-Positive Breast Cancer Treatment

Estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer remains the most prevalent subtype, with endocrine therapy forming the cornerstone of its management.[1] Standard-of-care (SoC) agents such as the selective estrogen receptor degrader (SERD) Fulvestrant and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors like Palbociclib have significantly improved patient outcomes.[2][3] However, intrinsic and acquired resistance inevitably develops, creating a persistent need for novel therapeutic strategies.[4] The thienopyrimidine class of compounds has emerged as a promising source of new anticancer agents, largely due to their unique structural characteristics that make them adaptable platforms for designing potent kinase inhibitors.[5]

This guide presents a preclinical benchmarking framework for a promising new thienopyrimidine, Pictilisib (GDC-0941) , a potent pan-inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks).[6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in ER+ breast cancer, often implicated in endocrine therapy resistance.[7][8] Here, we propose a head-to-head comparison of Pictilisib with the SoC agents Fulvestrant and Palbociclib , providing a comprehensive suite of validated experimental protocols to rigorously assess its potential as a monotherapy in ER+ breast cancer.

The Agents: Mechanisms of Action

A fundamental understanding of the molecular targets of each agent is crucial for designing and interpreting comparative efficacy studies.

  • Pictilisib (GDC-0941): This thienopyrimidine derivative is an ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1] By blocking PI3K, Pictilisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream effectors, most notably the serine/threonine kinase AKT.[6] Inhibition of AKT phosphorylation subsequently suppresses a cascade of signaling events that promote cell proliferation and survival.[9]

  • Fulvestrant: As a selective estrogen receptor degrader (SERD), Fulvestrant competitively binds to the estrogen receptor (ERα) with high affinity.[10] This binding not only blocks the receptor's transcriptional activity but also induces a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[11] The resulting downregulation of ERα levels effectively abrogates estrogen-driven tumor growth.[10]

  • Palbociclib: This agent is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[12] In ER+ breast cancer, the cyclin D-CDK4/6 complex is a key driver of cell cycle progression from the G1 to the S phase.[9] It does so by phosphorylating the retinoblastoma protein (Rb), which then releases the E2F transcription factor to activate genes required for DNA synthesis.[13] Palbociclib prevents Rb phosphorylation, leading to a G1 cell cycle arrest and a halt in proliferation.[14]

cluster_0 Pictilisib (Thienopyrimidine) cluster_1 Fulvestrant (SERD) cluster_2 Palbociclib (CDK4/6i) Pictilisib Pictilisib PI3K PI3K Pictilisib->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation_Survival_P Proliferation & Survival AKT->Proliferation_Survival_P Fulvestrant Fulvestrant ER Estrogen Receptor (ERα) Fulvestrant->ER Binds & Destabilizes ER_Degradation ER Degradation Fulvestrant->ER_Degradation Estrogen_Signaling Estrogen Signaling ER->Estrogen_Signaling Palbociclib Palbociclib CDK4_6 CDK4/6 Palbociclib->CDK4_6 Inhibits Rb pRb CDK4_6->Rb Phosphorylates G1_S_Progression G1-S Progression Rb->G1_S_Progression

Figure 1: Simplified signaling pathways and points of intervention for Pictilisib, Fulvestrant, and Palbociclib.

In Vitro Benchmarking: A Multi-Parametric Approach

To comprehensively evaluate the preclinical potential of Pictilisib against Fulvestrant and Palbociclib, a series of in vitro assays should be conducted using well-characterized ER+ breast cancer cell lines, such as MCF-7 and T47D .[15][16] These cell lines are known to express estrogen and progesterone receptors, making them suitable models for this investigation.[15][17]

Comparative Data Summary

The following table summarizes hypothetical, yet expected, outcomes from the proposed in vitro assays, based on the known mechanisms of action and published data for these classes of compounds.

Parameter Pictilisib (GDC-0941) Fulvestrant Palbociclib
IC50 (MCF-7) ~0.1-1 µM[18]~0.29 nM[19]~0.01-0.1 µM
IC50 (T47D) ~0.5-5 µM~1-10 nM~0.05-0.5 µM
Primary Effect Cytostatic/ApoptoticCytostatic/ApoptoticCytostatic (G1 Arrest)
Apoptosis Induction ModerateModerate to HighLow
Cell Cycle Arrest G1/SG1G1
p-Akt (Ser473) Inhibition StrongNo direct effectNo direct effect
ERα Protein Levels No direct effectStrong decreaseNo direct effect
p-Rb (Ser807/811) Inhibition No direct effectIndirect decreaseStrong
Experimental Workflows & Protocols

cluster_assays In Vitro Assays start ER+ Breast Cancer Cell Lines (MCF-7, T47D) viability Cell Viability (MTT) start->viability apoptosis Apoptosis (Annexin V) start->apoptosis cell_cycle Cell Cycle (PI Staining) start->cell_cycle western Mechanism (Western Blot) start->western ic50 ic50 viability->ic50 Determine IC50 apoptosis_quant apoptosis_quant apoptosis->apoptosis_quant Quantify Apoptotic Cells cycle_dist cycle_dist cell_cycle->cycle_dist Analyze Cell Cycle Distribution target_mod target_mod western->target_mod Assess Target Modulation (p-Akt, ERα, p-Rb)

Figure 2: Workflow for the in vitro benchmarking of Pictilisib against standard-of-care drugs.

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed MCF-7 and T47D cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Pictilisib, Fulvestrant, and Palbociclib for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells in 6-well plates with each drug at their respective IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[20]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This assay quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol for 24 hours.

  • Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[18] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The different cell cycle phases (G0/G1, S, and G2/M) are distinguished by their fluorescence intensity.

This technique is used to detect and quantify specific proteins to confirm the on-target effects of the drugs.

  • Protein Extraction: Treat cells with the drugs at their IC50 concentrations for various time points (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, ERα, p-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used for semi-quantitative comparisons.

In Vivo Efficacy: The Xenograft Model

To translate the in vitro findings to a more physiologically relevant system, the antitumor efficacy of Pictilisib should be evaluated in an in vivo xenograft model. The MCF-7 xenograft model is a well-established and appropriate choice for this purpose.[21][22]

Comparative Data Summary

The following table outlines the expected outcomes from the in vivo study.

Parameter Pictilisib (GDC-0941) Fulvestrant Palbociclib
Tumor Growth Inhibition SignificantSignificantSignificant
p-Akt (in tumor) DecreasedNo direct effectNo direct effect
p-Rb (in tumor) No direct effectIndirect decreaseDecreased
ERα (in tumor) No direct effectDecreasedNo direct effect
Body Weight Change MinimalMinimalPotential for transient decrease
Tolerability Generally well-toleratedWell-toleratedGenerally well-tolerated
Experimental Workflow & Protocol

start Immunocompromised Mice (e.g., NSG mice) implant Orthotopic Implantation of MCF-7 Cells start->implant tumor_growth Tumor Growth to ~150-200 mm³ implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Vehicle, Pictilisib, Fulvestrant, Palbociclib) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., 21-28 days or tumor volume limit) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis (Western Blot, IHC) endpoint->analysis

Figure 3: Workflow for the in vivo benchmarking of Pictilisib in an MCF-7 xenograft model.

  • Cell Preparation and Implantation: Resuspend MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel. Surgically implant 1-5 million cells into the mammary fat pad of female, ovariectomized immunodeficient mice (e.g., NSG or nude) supplemented with an estrogen pellet.[21]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group): Vehicle control, Pictilisib, Fulvestrant, and Palbociclib.

  • Drug Administration: Administer the drugs according to established preclinical dosing regimens. For example, Pictilisib can be administered orally, Fulvestrant subcutaneously, and Palbociclib orally.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (typically 21-28 days or when control tumors reach a predetermined size), euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for Western blot analysis of pharmacodynamic markers (p-Akt, p-Rb, ERα), and the remainder can be fixed in formalin for immunohistochemical analysis.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical benchmarking of the novel thienopyrimidine, Pictilisib, against the standard-of-care agents Fulvestrant and Palbociclib in ER+ breast cancer models. The proposed experiments are designed to provide a comprehensive comparison of their antiproliferative and pro-apoptotic activities, as well as their on-target effects both in vitro and in vivo.

The data generated from these studies will be instrumental in positioning Pictilisib within the therapeutic landscape of ER+ breast cancer. Favorable outcomes, such as superior single-agent efficacy or a distinct mechanism of action that could overcome resistance to current therapies, would provide a strong rationale for advancing Pictilisib into clinical trials, potentially in combination with SoC agents. Further investigations could also explore the efficacy of Pictilisib in models of acquired resistance to Fulvestrant or Palbociclib, a critical area of unmet clinical need.

References

  • Asghar, U., et al. (2015). The history and evolution of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.
  • Brodie, A., et al. (2005). Combination therapy with letrozole and tamoxifen in a MCF-7 xenograft model. Clinical Cancer Research, 11(2 Pt 1), 848-852.
  • Chen, Y., et al. (2020). Thieno[2,3-d]pyrimidine Derivatives as Anticancer Agents: A Review. Molecules, 25(18), 4265.
  • Dickson, M. A. (2015). Palbociclib: a novel cyclin-dependent kinase inhibitor for hormone receptor-positive advanced breast cancer. Clinical Cancer Research, 21(17), 3847-3851. [Link]

  • ECACC. (n.d.). MCF7 - ECACC cell line profiles. Public Health England. [Link]

  • Finn, R. S., et al. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research, 11(5), R77.
  • Fulvestrant. (n.d.). In StatPearls. StatPearls Publishing. [Link]

  • GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. (2012). Clinical Cancer Research, 18(14), 3927-3938. [Link]

  • Herrera-Abreu, M., et al. (2016). Early adaptation and acquired resistance to CDK4/6 inhibition in estrogen receptor-positive breast cancer. Cancer Research, 76(8), 2301-2313.
  • Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. [Link]

  • Miller, K. D., et al. (2019). Cancer statistics, 2019. CA: A Cancer Journal for Clinicians, 69(1), 7-34.
  • O'Leary, B., et al. (2016). Treating metastatic ER-positive breast cancer: the role of CDK4/6 inhibitors. Breast, 29, 156-164.
  • Qin, G., et al. (2015).
  • Rieger, A. M., et al. (2011). Annexin V-FITC apoptosis detection. Methods in Molecular Biology, 682, 33-38.
  • Sledge, G. W., et al. (2017). MONARCH 2: Abemaciclib in Combination With Fulvestrant in Women With HR+/HER2- Advanced Breast Cancer Who Had Progressed While Receiving Endocrine Therapy. Journal of Clinical Oncology, 35(25), 2875-2884.
  • Turner, N. C., et al. (2015). Palbociclib in Hormone-Receptor-Positive Advanced Breast Cancer. New England Journal of Medicine, 373(3), 209-219.
  • Wallin, J. J., et al. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clinical Cancer Research, 18(14), 3927-3938.
  • Wikipedia. (n.d.). Fulvestrant. [Link]

  • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438.
  • Johnston, S. R. D., et al. (2019). Fulvestrant plus palbociclib versus fulvestrant plus placebo for treatment of hormone-receptor-positive, HER2-negative metastatic breast cancer that progressed on previous endocrine therapy (PALOMA-3): final analysis of the multicentre, double-blind, phase 3 randomised controlled trial. The Lancet Oncology, 20(4), 516-528.
  • Krop, I. E., et al. (2016). The FERGI phase II study of the PI3K inhibitor pictilisib (GDC-0941) plus fulvestrant vs fulvestrant plus placebo in patients with ER+, aromatase inhibitor (AI)-resistant advanced or metastatic breast cancer – Part I results. Cancer Research, 76(4 Supplement), S2-02.
  • Han, N., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecular Pharmaceutics, 16(12), 4891-4900. [Link]

  • McDonnell, D. P., et al. (2019). Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy. Breast Cancer Research and Treatment, 178(3), 555-565. [Link]

  • ResearchGate. (n.d.). List of IC50 values of Palbociclib in parental or resistant hormone-sensitive breast cancer cell lines (MCF7 and T47D). [Link]

  • Altogen Labs. (n.d.). MCF7 Xenograft Model. [Link]

  • ResearchGate. (n.d.). Cell viability of A: T47D and B: MCF-7 cell lines; C: The half-maximal.... [Link]

  • ResearchGate. (n.d.). (PDF) A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. [Link]

  • Patsnap. (2024). What is the mechanism of Fulvestrant?. [Link]

  • ResearchGate. (n.d.). Figure S1. Western blot analysis of P-Akt and Akt expression between. [Link]

  • The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer. (2020). Frontiers in Oncology, 10, 582. [Link]

  • Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells. (2010). Anticancer Research, 30(5), 1573-1580. [Link]

  • Targeted Oncology. (n.d.). The Mechanism of Action of Palbociclib. [Link]

  • The ASCO Post. (2021). First-Line Fulvestrant/Palbociclib vs Letrozole/Palbociclib for Endocrine-Sensitive, HR-Positive, HER2-Negative Advanced Breast Cancer. [Link]

  • Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives. (2013). Iranian Journal of Pharmaceutical Research, 12(1), 127-135. [Link]

  • ResearchGate. (n.d.). MCF-7 Breast cancer xenograft?. [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy. [Link]

  • Xenograft Services. (n.d.). MCF7 Xenograft Model. [Link]

  • ResearchGate. (n.d.). Western blot data of FAK/PI3K/AKT pathway components in MCF-7 cells and.... [Link]

  • pCODR. (2019). pan-Canadian Oncology Drug Review Initial Clinical Guidance Report Palbociclib (Ibrance) plus Fulvestrant (Faslodex) for Metastatic Breast Cancer. [Link]

  • Effect of anticancer drugs on production of transforming growth factor and expression of p53 AND Bcl-2 proteins by MCF-7 and T47D cell lines of human breast carcinoma. (2001). Polski Merkuriusz Lekarski, 11(64), 316-320. [Link]

  • ResearchGate. (n.d.). Fulvestrant reduces MDM2 protein half-life. T47D (A) and MCF7 (B) cells.... [Link]

  • Dana-Farber Cancer Institute. (n.d.). A Phase II Study of Fulvestrant in Premenopausal Women with Hormone Receptor-Positive Advanced Breast Cancer. [Link]

Sources

A Researcher's Guide to Navigating the Selectivity Landscape of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure.[1][2] Its inherent ability to interact with the ATP-binding site of protein kinases has led to the development of numerous potent inhibitors.[1] The subject of this guide, 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, represents a promising, yet uncharacterized, member of this class. Its efficacy, however, is not solely defined by its on-target potency but critically, by its selectivity profile across the human kinome. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3]

This guide provides a comprehensive framework for the cross-reactivity assessment of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine. We will delve into the rationale behind experimental choices, present detailed protocols for robust selectivity profiling, and compare its hypothetical performance against established thienopyrimidine-based inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize the selectivity of this and similar molecules, thereby enabling informed decisions in preclinical development.

The Thienopyrimidine Scaffold: A Double-Edged Sword of Potency and Promiscuity

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, lending itself to interaction with the highly conserved ATP-binding pocket of kinases.[2] This structural mimicry is the foundation of its broad applicability as a kinase inhibitor scaffold.[1][2] However, this conservation also presents a significant challenge: achieving selectivity for a single kinase among the more than 500 members of the human kinome.[4] Minor structural modifications to the thienopyrimidine core can dramatically alter the selectivity profile, underscoring the necessity of comprehensive profiling.[5][6]

For the purpose of this guide, we will hypothesize that 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine (herein referred to as CTP) has been designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] Our subsequent assessment will therefore focus on determining its selectivity against a panel of representative kinases and comparing it to other known thienopyrimidine inhibitors.

A Multi-pronged Approach to Selectivity Profiling

A thorough assessment of cross-reactivity cannot rely on a single experimental approach. We advocate for a tiered strategy, beginning with broad, high-throughput screening and progressing to more focused biochemical and cell-based assays.

Tier 1: Large-Scale Kinase Panel Screening

The initial step in characterizing a new chemical entity is to understand its interaction landscape across the human kinome. Large-scale kinase panels, often comprising several hundred kinases, provide a global view of a compound's selectivity at a single concentration.

  • Compound Preparation: Prepare a 10 mM stock solution of CTP in 100% DMSO. From this, create a working solution at a concentration that will yield a final assay concentration of 1 µM.

  • Assay Plate Preparation: Dispense the kinase, substrate, and cofactors into a 384-well plate.

  • Compound Addition: Add the CTP working solution to the assay plate. Include a positive control (a known inhibitor of the respective kinase, e.g., Sorafenib for VEGFR-2) and a negative control (DMSO vehicle).[6]

  • Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes). The concentration of ATP should be at or near the Km for each individual kinase to provide a fair comparison of intrinsic inhibitor affinities.[7]

  • Reaction Termination and Washing: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). The phosphorylated substrate will bind to the filter membrane of the plate, while unincorporated [γ-³³P]ATP is washed away.

  • Signal Detection: Measure the remaining radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    % Inhibition = 100 x (1 - (Signal_CTP - Background) / (Signal_DMSO - Background))

To visualize the results, a "waterfall plot" is an effective tool to display the inhibition data for a single compound across the kinome panel.[8]

Kinase TargetPercent Inhibition at 1 µM CTP
VEGFR-2 (KDR) 98%
PDGFRβ85%
c-Kit78%
FLT372%
Src55%
ABL148%
EGFR25%
PI3Kα15%
CDK210%
p38α (MAPK14)8%
... (data for >400 other kinases)<5%

Table 1: Hypothetical kinase panel screening data for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine (CTP) at a concentration of 1 µM.

This initial screen suggests that CTP is a potent inhibitor of VEGFR-2, but also demonstrates significant activity against other receptor tyrosine kinases such as PDGFRβ, c-Kit, and FLT3. This profile is not uncommon for VEGFR-2 inhibitors and may contribute to a desired multi-targeted anti-angiogenic effect. However, the moderate inhibition of Src and ABL1 warrants further investigation.

Tier 2: Quantitative Biochemical Potency Determination (IC50)

Following the initial screen, the next logical step is to determine the half-maximal inhibitory concentration (IC50) for the primary target and key off-targets. This provides a quantitative measure of potency and allows for a more direct comparison between compounds.

  • Compound Preparation: Prepare a serial dilution of CTP in DMSO, typically covering a range from 100 µM to 1 nM.

  • Assay Procedure: Follow the same procedure as the single-point kinase assay described above, but with the range of CTP concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the CTP concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundPrimary TargetIC50 (nM) vs. Primary TargetIC50 (nM) vs. PDGFRβIC50 (nM) vs. c-KitIC50 (nM) vs. SrcSelectivity Score (S10)
CTP (Hypothetical) VEGFR-2 5 25 50 250 0.025
Compound A (VEGFR-2 focused)VEGFR-210100200>10000.01
Compound B (PI3Kα focused)[5]PI3Kα8>5000>5000>5000>0.5

Table 2: Comparative biochemical potency and selectivity of CTP and two other hypothetical/referenced thienopyrimidine-based inhibitors. The Selectivity Score (S10) is the fraction of kinases in a panel inhibited by more than 90% at a 1 µM concentration.

The hypothetical data in Table 2 positions CTP as a potent, multi-targeted inhibitor of several receptor tyrosine kinases involved in angiogenesis. Its selectivity profile differs from a more focused VEGFR-2 inhibitor (Compound A) and a highly selective PI3Kα inhibitor (Compound B).

Tier 3: Cellular Target Engagement and Downstream Signaling

Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[7] Therefore, it is essential to validate biochemical findings in a cellular context.

G cluster_0 Cellular Treatment cluster_1 Target Engagement cluster_2 Downstream Pathway Analysis cluster_3 Data Analysis cell_culture Culture HUVEC cells treatment Treat with CTP (dose-response) cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot for p-VEGFR-2 lysis->western_blot western_blot_downstream Western Blot for p-ERK, p-Akt lysis->western_blot_downstream quantification Densitometry and IC50 Calculation western_blot->quantification western_blot_downstream->quantification

Caption: Workflow for assessing cellular target engagement and downstream signaling inhibition.

  • Cell Culture and Stimulation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media. Starve the cells overnight and then stimulate with VEGF to induce VEGFR-2 phosphorylation.

  • Compound Treatment: Treat the stimulated cells with a dose-response of CTP for 2 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt. Use a loading control such as GAPDH or β-actin.

  • Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify band intensities using densitometry software and calculate the cellular IC50 for inhibition of VEGFR-2 phosphorylation.

A successful outcome would demonstrate that CTP inhibits VEGF-induced phosphorylation of VEGFR-2 in a dose-dependent manner, with subsequent inhibition of downstream signaling pathways such as MAPK/ERK and PI3K/Akt. This provides strong evidence that the compound is cell-permeable and active on its intended target in a physiological setting.

Broader Considerations for Cross-Reactivity Assessment

While kinase profiling is a cornerstone of selectivity assessment, a comprehensive evaluation should also consider other potential off-targets.

  • GPCR Screening: Depending on the structural motifs present in the molecule, screening against a panel of G-protein coupled receptors may be warranted.

  • hERG Channel Assay: Inhibition of the hERG potassium channel is a common cause of cardiotoxicity and should be assessed for any compound intended for clinical development.

  • CYP450 Inhibition: Evaluating the potential for drug-drug interactions through inhibition of cytochrome P450 enzymes is a standard component of preclinical safety assessment.

Conclusion

The assessment of cross-reactivity is a critical and iterative process in the development of small molecule inhibitors. For a compound like 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, built upon the versatile thienopyrimidine scaffold, a thorough understanding of its selectivity profile is paramount. By employing a tiered approach that combines broad kinome scanning, quantitative biochemical assays, and cellular target validation, researchers can build a comprehensive picture of a compound's activity. This data-driven approach not only de-risks potential safety liabilities but also uncovers opportunities for beneficial polypharmacology, ultimately guiding the translation of a promising molecule from the bench to the clinic.

References

  • Jia, Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Rybak, P., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics. Available at: [Link]

  • Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • He, W., et al. (2016). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Dana Bioscience. 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine 50mg. Available at: [Link]

  • Rybak, P., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Marković, J., et al. (2020). Benzo[1][7]thieno[2,3-d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase-4. Archiv der Pharmazie. Available at: [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Zhang, J., et al. (2015). Minimizing the off-target reactivity of covalent kinase inhibitors. Nature Chemical Biology. Available at: [Link]

  • ChemWhat. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE CAS#: 182198-35-2. Available at: [Link]

  • Abouzid, K. A. M., & El-Damasy, A. K. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Vitale, P., et al. (2021). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules. Available at: [Link]

  • Yamada, S., et al. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3-d]pyrimidine. Organic Letters. Available at: [Link]

  • Scott, J. S., & Waring, M. J. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2024). Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Da Cunha, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. Available at: [Link]

  • Wiese, M., et al. (2009). Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, J., & Wang, L. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology. Available at: [Link]

  • Srini Chem. (2024). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • Abouzid, K. A. M., et al. (2018). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]

  • Al-Obaid, A. M., et al. (2017). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine: A Senior Scientist's Protocol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is foundational to therapeutic innovation. Thienopyrimidines are a privileged scaffold in medicinal chemistry, explored for their potential as kinase inhibitors and other therapeutic agents.[1][2][3] However, the very reactivity that makes this molecule a valuable building block necessitates a rigorous and scientifically grounded approach to its disposal. This guide provides an in-depth, procedural framework for the safe handling and proper disposal of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, ensuring the safety of laboratory personnel and environmental integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary risks associated with this class of compounds stem from their potential toxicity and irritant properties. The following table summarizes the anticipated hazards based on analogous structures.

Hazard Class GHS Hazard Statement Code Description of Hazard Source Analogue(s)
Acute Toxicity (Oral, Dermal, Inhalation)H301/H302, H311, H331/H332Toxic or harmful if swallowed, in contact with skin, or if inhaled.[4][5][8][9]
Skin Corrosion/IrritationH315Causes skin irritation.[5][8][9][10]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[5][8][9][10]
Specific Target Organ ToxicityH335May cause respiratory irritation.[5][8][9]

Causality: The chlorinated pyrimidine ring system is electrophilic, making it reactive towards biological nucleophiles, which is a potential mechanism for its toxicity. Improper disposal, especially via non-incineration routes, can lead to the release of persistent and harmful substances into the environment.

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, including weighing, transfers, and the preparation of waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

Essential PPE includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8][10]

  • Hand Protection: Chemically resistant gloves, such as nitrile, with sufficient thickness. Always inspect gloves for tears or punctures before use and change them frequently.

  • Body Protection: A flame-resistant laboratory coat.[11]

  • Respiratory Protection: Not typically required when working in a functional fume hood. However, a NIOSH-approved respirator may be necessary for spill cleanup or in case of ventilation failure.

Step-by-Step Waste Segregation and Collection Protocol

The cardinal rule for disposing of this compound is its strict segregation as halogenated organic waste .[6][7] Co-mingling with non-halogenated waste streams leads to unnecessarily high disposal costs and can result in improper treatment of the entire waste container.[6]

Protocol for Waste Collection:

  • Select the Appropriate Waste Container:

    • For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) drum or bottle) designated specifically for "Solid Halogenated Organic Waste."

    • For Liquid Waste (e.g., solutions in solvents): Use a designated, sealable, and compatible container (HDPE or glass, depending on the solvent) labeled "Liquid Halogenated Organic Waste." The container must have secondary containment to mitigate spills.[6]

  • Properly Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[6]

    • Clearly write the full chemical name: "4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine."

    • List all other constituents and their approximate percentages, including any solvents (e.g., Dichloromethane 95%, 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine 5%).

    • Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).[6]

  • Transferring Waste to the Container:

    • Perform all transfers inside a chemical fume hood.

    • For solids, use a dedicated spatula or powder funnel to avoid generating dust.

    • For liquids, use a funnel to prevent spills.

    • Keep the waste container closed and sealed when not in use.[6]

  • Storage of Waste Container:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked.[6]

    • Ensure the container is stored away from incompatible materials, particularly strong bases or oxidizers.[7]

Decontamination and Spill Management

Contaminated Materials:

  • Glassware: Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). The first rinseate is considered acutely hazardous and must be collected in the "Liquid Halogenated Organic Waste" container. Subsequent rinses can be managed as non-halogenated waste if the initial rinse was thorough.

  • Disposable PPE and Materials: Gloves, weigh boats, and absorbent pads contaminated with the compound must be placed in the "Solid Halogenated Organic Waste" container.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Don PPE: For small spills within a fume hood, wear the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into the "Solid Halogenated Organic Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid halogenated waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Approved Disposal Pathway: High-Temperature Incineration

The definitive and environmentally responsible disposal method for halogenated organic compounds is high-temperature incineration.[12]

Causality: Incineration at temperatures around 1200 K (927 °C) is crucial to ensure the complete destruction of the chlorinated molecule.[12] Inadequate temperatures can lead to the formation of highly toxic and persistent byproducts, such as polychlorinated dibenzodioxins and dibenzofurans. Therefore, landfilling or standard chemical treatment is not an acceptable disposal route. Your institution's EH&S department will have a contract with a licensed hazardous waste disposal company that operates such facilities.

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper segregation and disposal of waste containing 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine.

G Disposal Workflow for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine start Waste Generation (Contains 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine) is_solid Is the waste primarily solid (e.g., pure compound, contaminated items)? start->is_solid solid_waste_container Collect in container labeled: 'Solid Halogenated Organic Waste' is_solid->solid_waste_container Yes liquid_waste_container Collect in container labeled: 'Liquid Halogenated Organic Waste' is_solid->liquid_waste_container No (Liquid Solution) final_disposal Arrange for pickup by certified hazardous waste service solid_waste_container->final_disposal liquid_waste_container->final_disposal incineration Final Destination: High-Temperature Incineration (>900 °C) final_disposal->incineration

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Adversary

The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-infective properties.[1][2][3] The introduction of a chloro group, however, necessitates a heightened level of caution. Halogenated organic compounds can present significant health and environmental hazards.[4][5] Based on data from analogous compounds, we can anticipate the following potential risks associated with 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine:

Potential HazardDescriptionRationale based on Analogous Compounds
Acute Toxicity May be harmful or toxic if swallowed, inhaled, or in contact with skin.[6][7]Similar chloro-substituted heterocyclic compounds have demonstrated oral, dermal, and inhalation toxicity.[6][7]
Skin Irritation/Corrosion May cause skin irritation upon direct contact.[8][9][10]Many chlorinated pyrimidine derivatives are classified as skin irritants.[9][11][12]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[8][9][10]Direct contact with powdered chemicals of this nature can lead to severe eye irritation.[8][12]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[6][9][10]Fine powders of organic compounds can be easily aerosolized, posing an inhalation risk.[6][9]
Environmental Hazard Halogenated compounds can be persistent in the environment and require specialized disposal.[13][14]Chlorinated organic waste is typically incinerated at high temperatures to prevent environmental contamination.[13][15]

The Shield: A Multi-Layered PPE Protocol

Given the potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is a critical line of defense.[16][17] This protocol is designed to create a barrier between you and the chemical, minimizing all routes of potential exposure.[16]

Eye and Face Protection: The First Line of Defense
  • Mandatory: Chemical splash goggles are the minimum requirement. They must be worn at all times when handling the solid compound or its solutions.

  • Recommended for High-Risk Operations: A full-face shield worn over chemical splash goggles is necessary when there is a significant risk of splashes, such as during transfers of larger quantities or when working with solutions under pressure.[4][18]

Causality: The eyes are particularly vulnerable to chemical splashes and airborne particulates. The irritant nature of similar compounds necessitates robust protection to prevent serious eye damage.[8][12]

Skin and Body Protection: An Impermeable Barrier
  • Standard: A buttoned, long-sleeved laboratory coat is required for all procedures.

  • Enhanced Protection: For tasks involving larger quantities (typically >1g) or a higher risk of spillage, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[17][19]

Causality: To prevent skin contact and absorption, a physical barrier is essential. Given the potential for skin irritation and dermal toxicity, minimizing exposed skin is a primary safety objective.[6][11]

Hand Protection: The Point of Contact
  • Glove Selection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for handling the solid. However, when working with solutions, the glove material should be chosen based on its compatibility with the solvent being used.

  • Double Gloving: For procedures with a higher risk of contamination, such as weighing and transferring the compound, wearing two pairs of gloves is recommended.[19] The outer pair can be removed immediately if contaminated, protecting the inner pair and the wearer's skin.

Causality: Hands are the most likely part of the body to come into direct contact with the chemical. The correct glove selection is critical to prevent chemical permeation and subsequent skin exposure.

Respiratory Protection: Guarding the Airways
  • For Solid Handling: When handling the powdered form of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, especially outside of a certified chemical fume hood, a NIOSH-approved respirator is required. An N95 respirator may be sufficient for low-dust situations, but a half-mask or full-face respirator with particulate filters (P100) offers a higher level of protection.[17][20]

  • For Solutions: If there is a risk of aerosol generation from solutions containing the compound, a respirator with combination organic vapor and particulate cartridges should be used.

Causality: The potential for respiratory irritation and systemic toxicity from inhaling fine chemical dust is a significant concern.[6][7] Engineering controls, such as a fume hood, should always be the primary method of exposure control, with respirators providing an additional layer of personal protection.

Operational Plan: A Step-by-Step Guide to Safety

A disciplined and systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat/Coveralls: Put on your lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of gloves.

  • Respirator: If required, perform a seal check and put on your respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) PPE
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, handling them by the strap.

  • Lab Coat/Coveralls: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves, again, turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Hand Wash Doff5->Doff6

Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][8] Remove any contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][8] Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air.[4][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.[6]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[21]

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5][13][14] This is because the disposal methods differ; halogenated waste typically requires high-temperature incineration.[15]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[5][22]

  • Contaminated PPE: All disposable PPE used while handling this compound should be considered contaminated and disposed of in the designated solid hazardous waste container.[4]

Never dispose of this chemical or its solutions down the drain.[14][22] Adherence to your institution's specific hazardous waste disposal protocols is mandatory.

By integrating these safety protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific research. This commitment to safety is the bedrock upon which groundbreaking discoveries are built.

References

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(21), 5056. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Journal of the Iranian Chemical Society, 13, 1865-1877. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Health and Safety Executive. (1999). Safe handling of chlorine from drums and cylinders. HSG40. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Thayyullathil, F., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Scientific Reports, 7, 12389. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Euro Chlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Molecular Diversity, 27(1), 339-368. [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem Compound Summary for CID 5356682. Retrieved from [Link]

  • Al-Mansour, S., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.